Azamethonium
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGPUVJQFTOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33N3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
306-53-6 (dibromide) | |
| Record name | Azamethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30861863 | |
| Record name | Pentamethazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-30-0 | |
| Record name | 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azamethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZAMETHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Azamethonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamethonium is a quaternary ammonium compound classified as a ganglionic blocker. Its mechanism of action is centered on the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This action effectively severs neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems. Historically used as an antihypertensive agent, its lack of specificity and consequent broad range of effects have led to its replacement by more targeted therapies. However, its distinct mode of action continues to make it a valuable pharmacological tool for research into autonomic function and nicotinic receptor pharmacology. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data from related compounds, comprehensive experimental protocols for its study, and illustrative diagrams of the relevant physiological and experimental pathways.
Introduction
This compound, also known as this compound bromide, is a bis-quaternary ammonium compound that exhibits potent ganglionic blocking properties. Its action is analogous to that of the prototypical ganglionic blocker, hexamethonium. These agents were among the first effective drugs for the treatment of hypertension.[1] The primary molecular target of this compound is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for signal transduction in the autonomic nervous system.[2] By inhibiting these receptors, this compound produces a non-selective blockade of both sympathetic and parasympathetic outflow, leading to a variety of physiological effects.[3]
Core Mechanism of Action: Non-Competitive Antagonism of Neuronal Nicotinic Acetylcholine Receptors
The principal mechanism of action of this compound is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. Unlike competitive antagonists that vie with acetylcholine (ACh) for its binding site, this compound acts as a non-competitive antagonist.[4] It is understood to function as an open channel blocker, meaning it enters and occludes the ion pore of the nAChR after the channel has been opened by the binding of acetylcholine.[4] This prevents the influx of sodium and calcium ions that is necessary for the depolarization of the postganglionic neuron.
This non-depolarizing blockade leads to the cessation of nerve impulse transmission through the ganglia.[4] Consequently, the end organs innervated by the autonomic nervous system are deprived of both sympathetic and parasympathetic signals. The ultimate physiological response to this compound administration is therefore dependent on the dominant autonomic tone of a particular organ system.
Signaling Pathway of Ganglionic Transmission and its Blockade by this compound
The following diagram illustrates the normal signaling cascade at the autonomic ganglion and the point of intervention by this compound.
References
- 1. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 3. Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief history of great discoveries in pharmacology: in celebration of the centennial anniversary of the founding of the American Society of Pharmacology and Experimental Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamethonium Bromide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamethonium bromide is a synthetic bis-quaternary ammonium compound, historically significant as a ganglionic blocking agent used for the management of hypertension. Its mechanism of action involves the non-selective blockade of nicotinic acetylcholine receptors at autonomic ganglia. This technical guide provides an in-depth overview of the chemical properties and structural features of this compound bromide, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physical properties, and structural information. Furthermore, it outlines generalized experimental protocols for the determination of its key chemical properties and presents a diagrammatic representation of its synthesis workflow.
Chemical Identity and Structure
This compound bromide is chemically designated as ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide.[1] It is a symmetrical bis-quaternary ammonium salt.
Table 1: Chemical Identifiers of this compound Bromide
| Identifier | Value | Reference |
| IUPAC Name | ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide | [1] |
| CAS Number | 306-53-6 | |
| Chemical Formula | C₁₃H₃₃Br₂N₃ | [2] |
| SMILES Notation | CC--INVALID-LINK--(C)CCN(C)CC--INVALID-LINK--(C)CC.[Br-].[Br-] | [1] |
The structure of this compound bromide features two quaternary ammonium groups separated by a central methylamino-diethyl chain. This structure is crucial for its activity as a ganglionic blocker, allowing it to interact with and block nicotinic receptors.
Physicochemical Properties
The physicochemical properties of this compound bromide are summarized in the table below. These properties are essential for its handling, formulation, and in-vitro studies.
Table 2: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
| Molecular Weight | 391.23 g/mol | [1][2] |
| Melting Point | 212-215 °C | [3] |
| Solubility | Freely soluble in water, easily soluble in alcohol. | |
| Appearance | White or slightly yellowish crystalline powder. | |
| Hygroscopicity | Very hygroscopic. | |
| LogP | -4.88120 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Experimental Protocols
Synthesis of this compound Bromide
The synthesis of this compound bromide was first reported by Marxer and Miescher in 1951. The general workflow for its preparation from pentamethyldiethylenetriamine and ethyl bromide is outlined below.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentamethyldiethylenetriamine in a suitable solvent such as ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl bromide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization of the terminal tertiary amine groups.
-
Isolation and Purification: After cooling, the crude this compound bromide will precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of alcohol and ethyl acetate, to yield the final product as prisms or rhombohedra.
Determination of Melting Point
Apparatus: Digital melting point apparatus.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound bromide.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The melting range is reported. For this compound bromide, this is typically observed between 212-215 °C.[3]
Determination of Solubility (Qualitative)
Protocol:
-
Solvent Preparation: Use deionized water and absolute ethanol as solvents.
-
Sample Addition: To separate test tubes containing 1 mL of each solvent, add a small amount (e.g., 10 mg) of this compound bromide.
-
Observation: Agitate the tubes and observe for the dissolution of the solid. If it dissolves completely, add more solute until saturation is reached to confirm high solubility. The observation that this compound bromide dissolves readily in water and alcohol indicates its high polarity.
Stability-Indicating Assay
A stability-indicating assay is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors. A general approach using High-Performance Liquid Chromatography (HPLC) is described.
Protocol:
-
Forced Degradation Studies: Subject this compound bromide to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.
-
Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound bromide from all its degradation products. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Stability Studies: Store samples of this compound bromide under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Analyze the samples at predetermined time points using the validated stability-indicating HPLC method to monitor for any degradation and to determine the shelf-life of the compound.
Mechanism of Action at the Chemical Level
This compound bromide functions as a ganglionic blocker by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. The two quaternary ammonium groups in its structure are key to its binding to the anionic sites on the nAChR, thereby blocking the channel and preventing the transmission of nerve impulses.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of this compound bromide. The tabulated data on its chemical identifiers and physicochemical properties offer a quick reference for laboratory use. The inclusion of generalized experimental protocols for its synthesis and characterization provides a methodological framework for researchers. The diagrammatic representations of its synthesis and mechanism of action further aid in the conceptual understanding of this compound. While this compound bromide is no longer in widespread clinical use, it remains a valuable tool in pharmacological research for studying the autonomic nervous system. This guide serves as a foundational resource for scientists and professionals engaged in such research or in the broader field of drug development.
References
Pharmacological Profile of Azamethonium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamethonium compounds are a class of synthetic organic molecules that function as ganglionic blockers. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its closely related analogue, Hexamethonium. It details their mechanism of action as non-depolarizing, non-competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. This guide summarizes the available quantitative data on their potency, outlines key experimental protocols for their characterization, and provides visual representations of their mechanism and relevant experimental workflows. Due to the limited availability of specific quantitative data for this compound, data for the prototypical ganglionic blocker Hexamethonium is included as a reference.
Introduction
This compound is a symmetrical bis-quaternary ammonium compound that exerts its pharmacological effects by interrupting neural transmission at autonomic ganglia.[1] This action results in the blockade of both the sympathetic and parasympathetic nervous systems, leading to a wide range of physiological effects.[1][2] Historically, ganglionic blockers were among the first effective antihypertensive agents. However, their broad and non-specific mechanism of action leads to a variety of side effects, which has largely led to their replacement by more specific drugs in clinical practice.[3][4] Nevertheless, they remain valuable tools in experimental pharmacology for studying the autonomic nervous system.[1]
Mechanism of Action
This compound and related compounds act as non-depolarizing ganglionic blockers.[5] Their primary molecular target is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neurotransmission within autonomic ganglia.[2][6]
Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound is a non-competitive antagonist that acts as an open channel blocker.[5] It is thought to bind within the ion pore of the nAChR, physically obstructing the influx of Na+ and Ca2+ ions that is necessary for the depolarization of the postganglionic neuron.[5] This blockade prevents the propagation of the nerve impulse from the preganglionic to the postganglionic neuron, effectively shutting down neurotransmission through the ganglion.[1]
Quantitative Pharmacological Data
Quantitative data on the potency of this compound is scarce in publicly available literature. However, data for the structurally and functionally similar compound, Hexamethonium, provides valuable insight into the general potency of this class of ganglionic blockers.
| Compound | Assay Type | Receptor/Tissue | Radioligand | IC50 | Ki | Reference |
| Hexamethonium | Radioligand Binding | Human Brain Membranes (nAChR) | (-)-[3H]nicotine | >50 µM | - | [7] |
| Mecamylamine | Whole-cell Patch Clamp | Rat Chromaffin Cells (nAChR) | - | 0.34 µM | - | [8] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The Ki value is the inhibition constant for a drug, representing the equilibrium constant for the binding of the inhibitor to the receptor.[9][10] The IC50 value for Hexamethonium suggests a relatively low potency at the nicotinic receptors labeled by nicotine in the human brain, while mecamylamine shows significantly higher potency in a functional assay on rat chromaffin cells.[7][8] The lack of specific this compound data highlights a gap in the current understanding of its pharmacological profile.
Experimental Protocols
The characterization of this compound compounds typically involves a combination of receptor binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for the neuronal nicotinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes prepared from a cell line stably expressing a specific nAChR subtype (e.g., α3β4, the predominant ganglionic subtype) or from dissected autonomic ganglia.
-
Radioligand: A tritiated nAChR antagonist with high affinity, such as [3H]epibatidine or [3H]cytisine.
-
Test Compound: this compound bromide dissolved in an appropriate buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of a known nAChR antagonist (e.g., unlabeled epibatidine) is added to a set of wells.
-
For determining total binding, only buffer is added instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the effect of a compound on the function of ion channels, such as nAChRs.
Objective: To determine the functional inhibition of nAChR-mediated currents by this compound.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits (e.g., α3 and β4).
-
Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).
-
Agonist Solution: Acetylcholine (ACh) dissolved in recording solution.
-
Test Compound Solution: this compound dissolved in recording solution at various concentrations.
-
Voltage Clamp Amplifier and Data Acquisition System.
-
Glass microelectrodes filled with KCl.
Protocol:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with nAChR cRNA and incubate for 2-7 days to allow for receptor expression.
-
Electrode Placement: Place the oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a brief pulse of ACh to the oocyte to elicit an inward current mediated by the activation of nAChRs. Record the peak current amplitude.
-
Compound Application: Perfuse the oocyte with the test compound (this compound) at a specific concentration for a set period.
-
Inhibition Measurement: While in the presence of the test compound, re-apply the same pulse of ACh and record the resulting current.
-
Washout: Perfuse the oocyte with the recording solution to wash out the test compound and allow for the recovery of the ACh-induced current.
-
Dose-Response: Repeat steps 5-7 with a range of this compound concentrations to generate a dose-response curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound by comparing the current amplitude in the presence and absence of the compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of ganglionic blockade by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound compounds are potent ganglionic blockers that act as non-competitive antagonists of neuronal nicotinic acetylcholine receptors. While their clinical use is limited due to their non-specific effects, they continue to be important pharmacological tools for autonomic nervous system research. This guide provides a comprehensive overview of their pharmacological profile, including their mechanism of action, available quantitative data (using Hexamethonium as a surrogate), and detailed experimental protocols for their characterization. The provided diagrams visually summarize the key molecular interactions and experimental procedures. Further research is warranted to determine specific quantitative pharmacological parameters for this compound itself to provide a more complete understanding of its properties.
References
- 1. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. Hexamethonium - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Autonomic Ganglia [cvpharmacology.com]
- 7. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
Azamethonium's Impact on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azamethonium is a bis-quaternary ammonium compound that acts as a ganglionic blocking agent. Its primary mechanism of action is the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. By blocking these receptors, this compound effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This guide provides an in-depth technical overview of the effects of this compound on the sympathetic nervous system, including its mechanism of action, quantitative potency, and the resulting physiological consequences. Detailed experimental protocols for studying these effects are also provided, along with visual representations of key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and extensively studied ganglionic blocker, Hexamethonium, is included for comparative purposes.
Mechanism of Action: Blockade of Sympathetic Ganglionic Transmission
The sympathetic nervous system plays a crucial role in regulating a myriad of physiological processes, including cardiovascular function, thermoregulation, and the "fight-or-flight" response. This regulation is mediated through a network of neurons, with signals originating in the central nervous system and relayed to target organs via sympathetic ganglia.
At the sympathetic ganglion, preganglionic neurons release the neurotransmitter acetylcholine (ACh), which binds to and activates nicotinic acetylcholine receptors (nAChRs) on the surface of postganglionic neurons. This activation leads to depolarization of the postganglionic neuron and the propagation of a nerve impulse to the effector organ, where norepinephrine is typically released.
This compound exerts its effect by binding to a site within the ion channel of the ganglionic nAChRs, rather than competing with ACh at its binding site. This non-competitive antagonism prevents the influx of ions that would normally occur upon ACh binding, thereby blocking the transmission of the nerve impulse across the ganglion. The consequence of this ganglionic blockade is a reduction in the overall sympathetic tone, leading to a range of physiological effects.
Figure 1. Signaling pathway of this compound's blockade of sympathetic ganglionic transmission.
Quantitative Data on Potency
Quantifying the potency of a compound is essential for understanding its pharmacological profile. For ganglionic blockers like this compound, this is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While specific data for this compound's interaction with sympathetic ganglionic nAChRs is scarce in the literature, the following table summarizes available and relevant quantitative data. For context, data for the analogous compound Hexamethonium is also provided.
| Compound | Parameter | Value | Receptor/Cell Line | Reference |
| This compound bromide | IC50 | < 10 µM | Neuro2a cells (cytotoxicity) | [1] |
| This compound bromide | LD50 (intravenous) | 60 mg/kg | Mice | [2] |
| This compound bromide | LD50 (intravenous) | 75 mg/kg | Rabbits | [2] |
| Hexamethonium | Average IC50 | 65.8 ± 28.8 µM | α4β2-nAChR | |
| Hexamethonium | Ki | 4.66 | Nicotinic Acetylcholine Receptor (Rat) | |
| Hexamethonium | IC50 | > 50 µM | Nicotinic Receptors (Human Brain) |
Physiological Effects on the Sympathetic Nervous System
The blockade of sympathetic ganglia by this compound leads to a decrease in sympathetic outflow to various organs, resulting in a predictable set of physiological responses.
-
Cardiovascular System: The most prominent effects are seen in the cardiovascular system. The reduction in sympathetic tone to blood vessels causes vasodilation, leading to a decrease in peripheral resistance and a subsequent fall in arterial blood pressure (hypotension). The blockade of sympathetic input to the heart results in a decrease in heart rate (bradycardia) and reduced myocardial contractility. However, the concurrent blockade of the parasympathetic ganglia, which normally exert a tonic inhibitory effect on heart rate, can sometimes lead to a paradoxical increase in heart rate (tachycardia) as the sympathetic influence, though diminished, may become dominant.
-
Other Sympathetic Functions: Inhibition of sympathetic outflow can also lead to other effects such as a decrease in sweating (anhidrosis) and a reduction in the secretion of catecholamines from the adrenal medulla.
Experimental Protocols
The study of this compound's effects on the sympathetic nervous system can be approached through both in vivo and in vitro experimental models.
In Vivo Assessment of Cardiovascular Effects in a Rat Model
This protocol describes the measurement of blood pressure and heart rate in anesthetized rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine and xylazine)
-
Cannulas for tracheal, femoral artery, and femoral vein insertion
-
Pressure transducer and recording system
-
This compound bromide solution (in sterile saline)
-
Heparinized saline
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Perform a tracheotomy and insert a tracheal cannula to ensure a patent airway.
-
Cannulate the femoral artery for direct measurement of arterial blood pressure. Connect the cannula to a pressure transducer linked to a recording system.
-
Cannulate the femoral vein for intravenous administration of this compound.
-
Allow the animal to stabilize for a period of 20-30 minutes, during which baseline blood pressure and heart rate are recorded.
-
Administer a bolus dose of this compound bromide intravenously. A dose-response curve can be generated by administering increasing doses of the compound.
-
Continuously record blood pressure and heart rate for a defined period after each dose to observe the onset, magnitude, and duration of the hypotensive and heart rate effects.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
References
An In-depth Technical Guide to the Ganglionic Blocking Action of Azamethonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamethonium is a synthetic, bis-quaternary ammonium compound that exhibits potent ganglionic blocking activity. Historically, drugs of this class were pivotal in the management of hypertension and have served as crucial pharmacological tools for dissecting the functioning of the autonomic nervous system. This technical guide provides a comprehensive overview of the core principles underlying the ganglionic blocking action of this compound, with a focus on its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the structure-activity relationships that govern its function. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related and prototypical ganglionic blockers, such as hexamethonium, to provide a thorough understanding of its pharmacological profile.
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through the non-depolarizing blockade of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1][2][3] These receptors are ligand-gated ion channels that are crucial for neurotransmission between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2][3]
Signaling Pathway of Autonomic Ganglionic Transmission
Upon arrival of an action potential at the preganglionic nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. ACh then binds to nAChRs on the postganglionic neuron, causing a conformational change that opens the associated ion channel. The subsequent influx of sodium ions leads to depolarization of the postsynaptic membrane, and if the threshold is reached, an action potential is generated and propagated along the postganglionic neuron.
This compound, as a competitive antagonist, binds to the nAChR at or near the acetylcholine binding site, thereby preventing ACh from binding and activating the receptor.[4] This inhibition of neurotransmission at the ganglionic level effectively blocks the output of both the sympathetic and parasympathetic nervous systems. Some evidence suggests that related bis-ammonium compounds may also act by blocking the open ion channel, a non-competitive mechanism.[1]
Quantitative Pharmacological Data
Quantitative data on the ganglionic blocking potency of this compound are not extensively reported in recent literature. However, data from studies on the structurally similar compound, hexamethonium, and other bis-quaternary ammonium ganglionic blockers provide valuable insights. The potency of these compounds is typically assessed by their ability to inhibit responses to nicotinic agonists or preganglionic nerve stimulation in various experimental models.
| Parameter | Value | Compound | Preparation | Reference |
| IC50 | ~2.2 µM | Hexamethonium | Bovine adrenomedullary chromaffin cells (ACh-evoked currents) | [5] |
| pA2 | Not available | This compound | Not available | |
| Effect on Blood Pressure | Dose-dependent reduction | Hexamethonium | Anesthetized rats | [6] |
| Inhibition of Contraction | Dose-dependent | Hexamethonium | Guinea-pig isolated ileum (nicotine-induced) | [7] |
Note: The table includes data for hexamethonium as a proxy for this compound due to the limited availability of specific quantitative data for the latter.
Experimental Protocols
The investigation of the ganglionic blocking action of this compound involves a range of in vitro and in vivo experimental techniques.
In Vitro Isolated Tissue Preparations
Objective: To quantify the antagonistic effect of this compound on nicotinic receptor-mediated smooth muscle contraction.
Experimental Workflow for Isolated Ileum Preparation
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized animal (e.g., guinea pig or rat) and cleaned of mesenteric attachments.[8][9]
-
Mounting: The tissue is mounted vertically in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Control Response: A cumulative concentration-response curve is generated for a nicotinic agonist (e.g., nicotine or carbachol) to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined time.
-
Test Response: The concentration-response curve for the agonist is repeated in the presence of this compound.
-
Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of this compound, often expressed as a pA₂ value from a Schild plot.[10][11]
Electrophysiological Recordings
Objective: To directly measure the effect of this compound on ion currents mediated by nAChRs in isolated ganglion neurons.
Experimental Workflow for Voltage-Clamp Recording
Methodology:
-
Cell Preparation: Neurons are acutely dissociated from autonomic ganglia (e.g., superior cervical ganglion of a rabbit or rat) or cultured cell lines expressing the desired nAChR subtypes are used.[1][4]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to control the membrane potential of a single neuron and record the ion currents flowing across the cell membrane.[5][12]
-
Agonist Application: A nicotinic agonist is applied to the cell, and the resulting inward current (primarily carried by Na⁺ and Ca²⁺) is recorded.
-
Antagonist Application: this compound is co-applied with the agonist, and the reduction in the amplitude of the inward current is measured.
-
Data Analysis: The concentration-dependent inhibition of the agonist-evoked current is used to determine the IC₅₀ value for this compound. Voltage-jump experiments can be used to investigate the voltage dependency of the block.[2]
In Vivo Blood Pressure Measurement
Objective: To assess the effect of this compound on arterial blood pressure in an intact animal model.
Methodology:
-
Animal Preparation: An animal (e.g., a rat) is anesthetized, and catheters are inserted into an artery (e.g., femoral or carotid artery) for blood pressure measurement and a vein (e.g., jugular vein) for drug administration.[6][13]
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Recording: MAP and HR are continuously monitored to determine the magnitude and duration of the hypotensive effect.
-
Data Analysis: Dose-response curves for the change in MAP are constructed to evaluate the in vivo potency of this compound.
Structure-Activity Relationship (SAR)
The ganglionic blocking activity of bis-quaternary ammonium compounds like this compound is critically dependent on their chemical structure.
Logical Relationship of SAR for Bis-Quaternary Ammonium Blockers
Key SAR principles for this class of compounds include:
-
Quaternary Ammonium Groups: The two positively charged quaternary ammonium heads are essential for binding to the anionic sites on the nicotinic receptor.[4]
-
Polymethylene Chain Length: The length of the polymethylene chain connecting the two quaternary ammonium groups is a critical determinant of both potency and selectivity. For ganglionic blockade, a chain of five or six methylene units (as in pentamethonium and hexamethonium) is generally optimal. Shorter or longer chains tend to decrease ganglionic blocking activity.[14] Compounds with longer chains (e.g., decamethonium with ten methylene units) exhibit greater activity at the neuromuscular junction.[3]
-
Substituents on the Nitrogen Atoms: The nature of the alkyl groups on the quaternary nitrogens also influences activity.
Conclusion
This compound is a potent ganglionic blocking agent that acts primarily as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia. While specific quantitative data for this compound are sparse, its pharmacological profile can be largely inferred from studies on the prototypical ganglionic blocker, hexamethonium. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its mechanism of action, potency, and physiological effects. A thorough understanding of the structure-activity relationships for bis-quaternary ammonium compounds is crucial for the design of novel nicotinic receptor modulators with improved selectivity and therapeutic potential. Further research is warranted to fully characterize the quantitative pharmacology of this compound and its potential applications in modern pharmacology and drug development.
References
- 1. Channel-blocking activity is a possible mechanism for a selective ganglionic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isolated rat ileum: Topics by Science.gov [science.gov]
- 9. Is ganglionic transmission through nicotinic receptors essential for the peristaltic reflex in the guinea-pig ileum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Effect of methylguanidine on rat blood pressure: role of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamethonium: An In-depth Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Azamethonium is a quaternary ammonium salt that has been historically investigated for its ganglion-blocking properties. For any pharmaceutical compound, a thorough understanding of its aqueous solubility and stability is fundamental to its development, formulation, and therapeutic application. Aqueous solubility influences bioavailability and formulation strategies, while stability data are critical for determining shelf-life, storage conditions, and potential degradation pathways.
This guide details the standard experimental procedures for generating robust and reliable data on the solubility and stability of compounds such as this compound in aqueous solutions.
This compound: Physicochemical Properties
This compound bromide is the dibromide salt of the this compound cation. Basic physicochemical information is available from various chemical databases.
| Property | Value | Source |
| Chemical Name | ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide | PubChem[1] |
| Molecular Formula | C₁₃H₃₃Br₂N₃ | PubChem[1] |
| Molecular Weight | 391.23 g/mol | PubChem[1] |
| Physical Description | Crystalline solid | (General) |
| Melting Point | 212-215 °C | ChemicalBook |
Aqueous Solubility of this compound
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor in its dissolution and subsequent absorption. As a salt, this compound bromide is expected to be soluble in water. However, its solubility can be influenced by factors such as pH, temperature, and the presence of other ions in the solution.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific aqueous medium at a constant temperature.
Materials:
-
This compound bromide powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., phosphate, acetate, borate buffers covering a physiologically relevant pH range)
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of this compound bromide is added to a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) in a sealed container.
-
The suspension is agitated in a constant temperature shaker (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and clarified by centrifugation and/or filtration to remove any undissolved solid particles.
-
The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.
Data Presentation: Illustrative Solubility Data
Disclaimer: The following tables contain placeholder data for illustrative purposes, as specific experimental values for this compound bromide are not publicly available.
Table 1: Illustrative Aqueous Solubility of this compound Bromide at 25 °C
| Solvent (Aqueous Medium) | pH | Illustrative Solubility (mg/mL) |
|---|---|---|
| Purified Water | ~7.0 | > 100 |
| 0.1 M HCl | 1.0 | > 100 |
| Acetate Buffer | 4.5 | > 100 |
| Phosphate Buffer | 7.4 | > 100 |
| Borate Buffer | 9.0 | > 100 |
Table 2: Illustrative Effect of Temperature on this compound Bromide Solubility in Purified Water
| Temperature (°C) | Illustrative Solubility (mg/mL) |
|---|---|
| 4 | > 100 |
| 25 | > 100 |
| 37 | > 100 |
Visualization of Experimental Workflow
Stability of this compound in Aqueous Solutions
Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as pH, temperature, and light. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound bromide solution of known concentration (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidation
-
High-intensity light source with controlled temperature and humidity (for photostability)
-
Oven for thermal degradation studies
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Hydrolysis:
-
Acidic: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).
-
Neutral: Mix the this compound solution with an equal volume of purified water. Store at an elevated temperature (e.g., 60 °C).
-
Basic: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at room temperature.
-
-
Oxidation:
-
Mix the this compound solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Store at room temperature, protected from light.
-
-
Thermal Degradation:
-
Store the this compound solution in an oven at a high temperature (e.g., 80 °C).
-
-
Photostability:
-
Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to detect any degradation products.
Data Presentation: Illustrative Stability Data
Disclaimer: The following table contains placeholder data for illustrative purposes.
Table 3: Illustrative Forced Degradation Data for this compound Bromide
| Stress Condition | Duration | Temperature | Illustrative % Assay Remaining | Illustrative Observations |
|---|---|---|---|---|
| 0.1 M HCl | 24 hours | 60 °C | 95% | Minor degradation observed. |
| 0.1 M NaOH | 8 hours | 25 °C | 88% | Significant degradation with one major degradation product. |
| 3% H₂O₂ | 24 hours | 25 °C | >99% | No significant degradation observed. |
| Heat | 48 hours | 80 °C | 98% | Slight degradation. |
| Light (ICH Q1B) | - | 25 °C | >99% | No significant degradation observed. |
Visualization of Experimental and Logical Workflows
Analytical Methodologies
A validated stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Key characteristics of a suitable HPLC method:
-
Specificity: The method must be able to resolve the parent compound (this compound) from any degradation products and formulation excipients.
-
Linearity: A linear relationship should exist between the detector response and the concentration of this compound over a defined range.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Conclusion
References
Hexamethonium: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium is a classic pharmacological tool, a non-depolarizing ganglionic blocker that acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1][2] By blocking these receptors, Hexamethonium effectively inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a valuable agent for studying the roles of the autonomic nervous system in various physiological processes.[1][2] This technical guide provides an in-depth comparison of the in vivo and in vitro effects of Hexamethonium, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Hexamethonium primarily exerts its effects by blocking the ion pore of neuronal nAChRs in autonomic ganglia, rather than competing with acetylcholine for its binding site.[2] This non-competitive antagonism leads to a reduction in the firing of postganglionic neurons, thereby diminishing both sympathetic and parasympathetic outflow to target organs.[3] The consequences of this dual blockade are widespread and depend on the dominant autonomic tone of the specific organ system. For instance, the blockade of sympathetic ganglia leads to vasodilation and a decrease in blood pressure, while the blockade of parasympathetic ganglia can result in effects like reduced salivation and gastrointestinal motility.[2][3]
Quantitative Data
The following tables summarize the quantitative effects of Hexamethonium observed in various in vivo and in vitro studies.
In Vivo Effects of Hexamethonium
| Parameter | Species | Model | Hexamethonium Dose | Route of Administration | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Rat | Spontaneously Hypertensive Rats (SHRs) | Two highest of four unspecified doses | Intravenous | Significant reduction in MAP, greater than in Wistar rats.[1][4][5] | [1] |
| Renal Sympathetic Nerve Activity (RSNA) | Rat | Spontaneously Hypertensive Rats (SHRs) | Two highest of four unspecified doses | Intravenous | Significant reduction in RSNA, greater than in Wistar rats.[1] | [1] |
| Heart Rate (HR) | Rat | Spontaneously Hypertensive Rats (SHRs) | Four unspecified doses | Intravenous | Significant reduction in HR.[1] | [1] |
| Reticular Contractions | Sheep | Conscious Sheep | 1.25 to 20 mg/kg | Subcutaneous | Dose-related inhibition for 0.5 to 5 hours.[6] | [6] |
| Vasodilator Responses | Cat | Anesthetized Cat | 1, 3, and 10 mg/kg | Intravenous | Suppression of vasodilator responses mediated by the chorda tympani ganglion.[7] | [7] |
| Cerebral Blood Flow | Rat | Spontaneously Hypertensive Rats with moderate cerebral ischaemia | 10 mg/kg | Intravenous | Slight increase in cerebral blood flow.[8] | [8] |
| Visceral Pain (Stretching Behavior) | Mouse | Acetic acid-induced visceral pain | 1 mg/kg | Not specified | Blocked nicotine's antinociceptive effect on stretching behavior.[9] | [9] |
| Visceral Pain (Conditioned Place Aversion) | Mouse | Acetic acid-induced visceral pain | 1 mg/kg | Not specified | Did not block nicotine's effect on conditioned place aversion.[9] | [9] |
In Vitro Effects of Hexamethonium
| Receptor/Tissue | Species/System | Assay Type | Hexamethonium Concentration | Parameter | Value | Reference |
| Cardiac M2 Muscarinic Receptors | Guinea-pig Left Atria | Functional Assay | Not specified | pKB | 3.80 | [4] |
| Canine Saphenous Vein Muscarinic Receptors | Dog | Functional Assay | Not specified | pKB | 3.75 | [4] |
| Cardiac M2 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 3.68 | [4] |
| Cerebrocortical M1 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 3.28 | [4] |
| Submaxillary Gland M3 Muscarinic Receptors | Not specified | Radioligand Binding | Not specified | pKi | 2.61 | [4] |
| Nicotinic Receptors in Human Brain | Human Brain Membranes | Radioligand Binding | >50 µM | IC50 | >50 µM | [10] |
| α3β4α5 Nicotinic Acetylcholine Receptors | Transfected Cells | Calcium Flux Assay | Not specified | IC50 | Not specified, non-competitive antagonism | [11] |
| Frog Skeletal Muscle Cholinoceptors | Frog | Voltage-clamp | Not specified | Equilibrium Constant for Competitive Antagonism | ~200 µM (at +50 mV) | [12] |
| Aplysia Neuronal Acetylcholine Receptors | Aplysia | Voltage- and concentration-jump relaxation analysis | Not specified | Association Rate Constant (kf) | 5 x 10^4 M-1.sec-1 | [13] |
| Aplysia Neuronal Acetylcholine Receptors | Aplysia | Voltage- and concentration-jump relaxation analysis | Not specified | Dissociation Rate Constant (kb) | 0.24–0.29 sec-1 | [13] |
Experimental Protocols
In Vivo: Measurement of Blood Pressure in Rats using Telemetry
This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats using implantable radio telemetry devices.[13][14][15]
1. Animal Preparation and Surgical Implantation:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or normotensive control rats (e.g., Wistar).[1]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal aorta.[14][15]
-
Carefully isolate the aorta from the surrounding tissue.
-
Insert the catheter of the telemetry transmitter into the aorta and advance it to the desired position.
-
Secure the catheter in place with surgical glue and sutures.
-
Place the body of the transmitter in the peritoneal cavity and suture the abdominal wall and skin.[14][15]
-
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.
2. Hexamethonium Administration and Data Acquisition:
-
Hexamethonium Solution: Prepare a sterile solution of Hexamethonium bromide in saline.
-
Administration: Administer Hexamethonium via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose.[1][6] For continuous blockade, an infusion pump can be used.
-
Data Recording: The telemetry system will continuously record blood pressure and heart rate data. Data is typically collected and analyzed using specialized software.
In Vitro: Isolated Tissue Bath Assay
This protocol outlines the procedure for studying the effects of Hexamethonium on the contractility of isolated smooth muscle tissue, such as guinea-pig ileum or canine saphenous vein.[16][17][18][19][20]
1. Tissue Preparation:
-
Tissue Source: Euthanize the animal (e.g., guinea pig, dog) and dissect the desired tissue (e.g., ileum, saphenous vein).
-
Preparation: Clean the tissue of any adhering fat and connective tissue and cut it into segments of appropriate size.
-
Mounting: Mount the tissue segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[17] One end of the tissue is fixed, and the other is connected to a force transducer.
2. Experimental Procedure:
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes) under a resting tension.
-
Drug Addition:
-
To determine the antagonistic effect of Hexamethonium, first establish a concentration-response curve for an agonist (e.g., carbachol).
-
Wash the tissue and then incubate it with a known concentration of Hexamethonium for a specific period.
-
Re-establish the agonist concentration-response curve in the presence of Hexamethonium.
-
-
Data Analysis: The contractile responses are recorded and analyzed to determine parameters such as pKB or pA2 values, which quantify the antagonist potency of Hexamethonium.
Visualizations
Signaling Pathway of Hexamethonium's Action
Caption: Hexamethonium blocks neurotransmission in autonomic ganglia.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Workflow for in vivo blood pressure studies with Hexamethonium.
Logical Relationship: In Vivo vs. In Vitro Effects
Caption: Relationship between Hexamethonium's in vitro and in vivo effects.
Conclusion
Hexamethonium remains an indispensable tool in pharmacology for elucidating the complex roles of the autonomic nervous system. Its well-characterized mechanism of action as a ganglionic blocker provides a clear basis for interpreting its physiological effects. This guide has provided a comprehensive overview of the quantitative differences and similarities between Hexamethonium's in vivo and in vitro actions, along with detailed protocols and visual aids to facilitate further research and drug development. A thorough understanding of its effects in both whole-organism and isolated systems is crucial for its effective application in scientific inquiry.
References
- 1. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexamethonium - Wikipedia [en.wikipedia.org]
- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of hexamethonium on cerebral blood flow and cerebral function during relative cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nicotine and alpha-7 nicotinic modulators on visceral pain-induced conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 16. reprocell.com [reprocell.com]
- 17. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 18. radnoti.com [radnoti.com]
- 19. cdn.adinstruments.com [cdn.adinstruments.com]
- 20. file.yzimgs.com [file.yzimgs.com]
Azamethonium's Role in the Investigation of Autonomic Reflexes: A Technical Guide
Introduction
Azamethonium is a quaternary ammonium compound that functions as a nicotinic acetylcholine receptor (nAChR) antagonist. It belongs to the class of drugs known as ganglionic blockers.[1][2] These agents are pivotal in experimental pharmacology for their ability to non-selectively block neurotransmission in all autonomic ganglia, thereby inhibiting both the sympathetic and parasympathetic nervous systems.[3][4] This comprehensive blockade allows researchers to investigate the tonic influence and reflex functions of the autonomic nervous system on various organ systems. This guide will provide an in-depth overview of this compound's mechanism of action, its application in studying autonomic reflexes, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
The autonomic nervous system is comprised of sympathetic and parasympathetic divisions, both of which utilize a two-neuron chain to innervate target organs: a preganglionic neuron originating in the central nervous system and a postganglionic neuron in a peripheral ganglion.[5][6] Acetylcholine (ACh) released from preganglionic neurons acts on nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse.[5]
This compound exerts its effect by acting as a non-depolarizing antagonist at these ganglionic nAChRs.[3] It blocks the ion channel of the receptor, preventing the influx of sodium and potassium ions that is necessary for the generation of an excitatory postsynaptic potential.[3] This blockade is not surmounted by increasing concentrations of ACh.[2] It is important to note that this compound does not significantly affect muscarinic acetylcholine receptors, which are located on the target organs of the parasympathetic nervous system, nor the nicotinic receptors at the neuromuscular junction.[3] This selectivity for ganglionic nAChRs makes it a valuable tool for isolating the effects of the autonomic ganglia.
Applications in Studying Autonomic Reflexes
The non-selective blockade of both sympathetic and parasympathetic ganglia by this compound allows for the elucidation of the net effect of the autonomic nervous system on a particular physiological parameter. By observing the changes in function following the administration of this compound, researchers can infer the dominant autonomic tone to a specific organ or system.
Cardiovascular System
In the cardiovascular system, this compound has been instrumental in studying the autonomic control of blood pressure and heart rate. The administration of this compound typically leads to a fall in blood pressure, indicating a tonic sympathetic vasoconstrictor tone. The effect on heart rate can be more variable and depends on the preexisting balance between sympathetic and parasympathetic tone to the sinoatrial node.
Gastrointestinal System
This compound has also been employed to investigate the role of the autonomic nervous system in regulating gastrointestinal motility and secretion. By blocking the extrinsic innervation via the autonomic ganglia, the intrinsic activity of the enteric nervous system can be studied.[7]
Quantitative Data
The following tables summarize quantitative data from studies utilizing ganglionic blockers like Hexamethonium, a compound with a similar mechanism of action to this compound, to investigate autonomic reflexes.
Table 1: Effect of Hexamethonium on Cardiovascular Parameters in Rats
| Parameter | Animal Model | Hexamethonium Dose | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | High Dose | Greater reduction compared to Wistar rats | [8] |
| Mean Arterial Pressure (MAP) | Wistar Rats | High Dose | Significant reduction | [8] |
| Renal Sympathetic Nerve Activity (RSNA) | Spontaneously Hypertensive Rats (SHRs) | High Dose | Greater reduction compared to Wistar rats | [8] |
| Renal Sympathetic Nerve Activity (RSNA) | Wistar Rats | High Dose | Significant reduction | [8] |
| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | All Doses | Significant reduction | [8] |
| Heart Rate (HR) | Wistar Rats | All Doses | Significant reduction | [8] |
| Heart Rate | Hypertensive Rats (subtotal nephrectomy) | Not specified | Intrinsic heart rate similar to control after blockade | [9] |
Table 2: Effect of Hexamethonium on Gastrointestinal Motility in Sheep
| Parameter | Hexamethonium Dose (subcutaneous) | Duration of Inhibition | Reference |
| Reticular Contractions | 1.25 mg/kg | 0.5 hours | [7] |
| Reticular Contractions | 20 mg/kg | 5 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for in vivo and in vitro experiments utilizing a ganglionic blocker like this compound.
Protocol 1: In Vivo Study of Cardiovascular Reflexes in Anesthetized Rats
Objective: To determine the role of the autonomic nervous system in the maintenance of blood pressure and heart rate.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., urethane)
-
Catheters for arterial and venous access
-
Pressure transducer and recording system
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Insert a catheter into the carotid artery for the measurement of arterial blood pressure.
-
Insert a catheter into the jugular vein for the administration of drugs.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.
-
Administer a bolus intravenous injection of this compound at a predetermined dose.
-
Continuously record MAP and HR and observe the changes following drug administration.
-
The experiment can be extended to study the effect of this compound on cardiovascular reflexes by introducing a stimulus (e.g., a pressor or depressor agent) before and after ganglionic blockade.
Protocol 2: In Vitro Study of Neuromuscular Transmission in a Rat Phrenic Nerve-Hemidiaphragm Preparation
Objective: To investigate the presynaptic and postsynaptic effects of this compound at the neuromuscular junction.
Materials:
-
Rat phrenic nerve-hemidiaphragm preparation
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Supramaximal electrical stimulator for the phrenic nerve
-
Force transducer to measure muscle contraction
-
This compound solution
-
Other neuromuscular blocking agents for comparison (e.g., vecuronium, decamethonium)
Procedure:
-
Dissect the phrenic nerve-hemidiaphragm from a rat and mount it in the organ bath.
-
Attach the diaphragm to the force transducer to record isometric contractions.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses to elicit twitch responses.
-
Allow the preparation to equilibrate and establish a stable baseline of twitch responses.
-
Add this compound to the organ bath in a cumulative manner to generate a concentration-response curve.
-
Record the inhibition of the twitch response at each concentration.
-
The interaction of this compound with other neuromuscular agents can be studied using isobolographic analysis.[10]
Visualizations
Signaling Pathway of Ganglionic Blockade
Caption: Signaling pathway of ganglionic blockade by this compound.
Experimental Workflow for Studying Autonomic Reflexes
Caption: A typical experimental workflow for in vivo studies.
This compound and other ganglionic blocking agents are indispensable tools in autonomic pharmacology. Their ability to produce a generalized blockade of the autonomic nervous system provides a powerful method for investigating the fundamental roles of the sympathetic and parasympathetic divisions in regulating physiological processes. While their clinical use has been largely superseded by more specific drugs, their utility in a research setting remains significant for dissecting the complexities of autonomic control. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize these compounds in their studies of autonomic reflexes.
References
- 1. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of autonomic nervous system on heart rate in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Whole-Cell Patch Clamp Technique with Hexamethonium Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The whole-cell patch clamp technique is a gold-standard electrophysiological method for investigating the properties of ion channels and receptors in the cell membrane of excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2][3] This technique allows for the high-fidelity recording of ionic currents across the entire cell membrane, providing invaluable insights into cellular physiology and pharmacology.[1][2] These application notes provide a detailed protocol for utilizing the whole-cell patch clamp technique in conjunction with Hexamethonium, a well-characterized antagonist of nicotinic acetylcholine receptors (nAChRs), to study the function of these ligand-gated ion channels.
Hexamethonium is a non-depolarizing ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist.[4][5] It primarily functions by blocking the ion pore of the nAChR, rather than competing with acetylcholine for its binding site.[4] This makes it a valuable tool for isolating and characterizing nAChR-mediated currents in various cell types. This document will cover the mechanism of action of Hexamethonium, provide detailed experimental protocols for its application in whole-cell patch clamp recordings, present quantitative data on its effects, and visualize the relevant signaling pathways and experimental workflows.
Mechanism of Action of Hexamethonium
Hexamethonium exerts its antagonistic effect on nAChRs through a mechanism of open-channel block. This means that it enters and occludes the ion channel pore after the receptor has been activated by an agonist, such as acetylcholine (ACh). The block is voltage-dependent, with its potency increasing as the membrane potential becomes more negative (hyperpolarized).[6] This voltage dependence arises from the charged nature of the Hexamethonium molecule, which is driven into the channel pore by the electrical field across the membrane. While it is primarily a channel blocker, some studies suggest it may also have a competitive antagonism component at the ACh binding site.[6] Hexamethonium is selective for neuronal nAChRs and does not significantly affect muscarinic acetylcholine receptors (mAChRs) or nAChRs at the neuromuscular junction.[4]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Hexamethonium on nAChR-mediated currents as determined by electrophysiological studies.
| Parameter | Value | Cell Type / Receptor Subtype | Experimental Condition | Reference |
| IC₅₀ | ~2.2 µM | Bovine Adrenal Chromaffin Cells | Whole-cell patch clamp, -60 mV holding potential | [7] |
| Equilibrium Constant (Kd) for competitive antagonism | ~200 µM | Frog Skeletal Muscle | Voltage-clamp, +50 mV | [6] |
| Voltage Dependence of Block | e-fold increase in reduction of endplate current with a 38 mV hyperpolarization | Frog Skeletal Muscle | Voltage-clamp | [6] |
| Effect on Endplate Current Decay | Slight prolongation at hyperpolarized potentials (> -100 mV) | Frog Skeletal Muscle | Voltage-clamp | [6] |
| Effect on Quantal Content | 30-40% increase at low stimulation frequencies (0.5-2 Hz) | Rat Phrenic Nerve/Hemidiaphragm | Voltage-clamp | [7] |
Experimental Protocols
Solutions and Reagents
External (Extracellular) Solution (ECS):
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 2.5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolarity | ~310-320 mOsm |
Internal (Pipette) Solution (ICS):
| Component | Concentration (mM) |
| K-Gluconate | 120 |
| KCl | 20 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| pH | 7.2 (adjusted with KOH) |
| Osmolarity | ~290-300 mOsm |
Agonist and Antagonist Solutions:
-
Acetylcholine (ACh) Stock Solution: 1 M in deionized water. Store at -20°C. Dilute to the final desired concentration in ECS on the day of the experiment.
-
Hexamethonium Bromide Stock Solution: 100 mM in deionized water. Store at 4°C. Dilute to the final desired concentrations in ECS on the day of the experiment.
Whole-Cell Patch Clamp Protocol for Hexamethonium Application
This protocol is designed for recording nAChR currents from cultured neurons.
1. Cell Preparation:
- Plate cultured neurons on glass coverslips 24-48 hours prior to recording to allow for adherence.
- Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS at a rate of 1-2 mL/min.
2. Pipette Preparation:
- Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ when filled with ICS.[3]
- Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.
- Fill the pipette with filtered (0.2 µm) ICS, avoiding any air bubbles at the tip.
3. Establishing a Whole-Cell Recording:
- Mount the filled pipette onto the micromanipulator and apply slight positive pressure.
- Under visual guidance, lower the pipette into the recording chamber and approach a healthy-looking neuron.
- Gently press the pipette tip against the cell membrane.
- Release the positive pressure to allow the formation of a high-resistance seal (GΩ seal). A successful seal is indicated by a significant increase in resistance (to >1 GΩ).[3]
- Once a stable GΩ seal is formed, apply a brief pulse of gentle suction to rupture the cell membrane, establishing the whole-cell configuration. This will be evident by the appearance of the capacitive transients of the cell.
- Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.
- Allow the cell to stabilize for 5-10 minutes to allow for dialysis of the pipette solution into the cell before starting the experiment.
4. Drug Application and Data Acquisition:
- Baseline Recording: Record baseline currents in the absence of any agonist.
- Agonist Application: Apply the desired concentration of ACh using a fast perfusion system to evoke nAChR-mediated currents. Record the inward current.
- Washout: Wash out the ACh with ECS until the current returns to baseline.
- Hexamethonium Application: Perfuse the chamber with the desired concentration of Hexamethonium for a predetermined incubation period (e.g., 2-5 minutes).
- Co-application: While still in the presence of Hexamethonium, co-apply ACh at the same concentration as before. Record the inhibited current.
- Washout: Wash out both Hexamethonium and ACh with ECS to allow for recovery of the response.
- Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at a suitable sampling rate (e.g., 10 kHz) and filter at an appropriate frequency (e.g., 2 kHz).
5. Data Analysis:
- Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of Hexamethonium.
- Calculate the percentage of inhibition for each Hexamethonium concentration.
- Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the Hexamethonium concentration.
- Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
- Analyze other parameters such as current kinetics (activation, deactivation, and desensitization) to assess the effect of Hexamethonium on channel gating.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation and its blockade by Hexamethonium.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch clamp recording with Hexamethonium application.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Hexamethonium - Wikipedia [en.wikipedia.org]
- 5. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexamethonium- and methyllycaconitine-induced changes in acetylcholine release from rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azamethonium in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azamethonium, a ganglionic blocking agent, for researchers working with rat models. Due to the limited direct literature on this compound, this document leverages data from the closely related and extensively studied compound, Hexamethonium. Both are bis-quaternary ammonium compounds that function as non-depolarizing ganglionic blockers by antagonizing nicotinic acetylcholine receptors (nAChR) in autonomic ganglia.[1] Researchers should consider this information as a starting point and perform dose-response studies to establish optimal concentrations for their specific experimental paradigms.
Mechanism of Action
This compound, like Hexamethonium, acts as a non-depolarizing antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] The primary mechanism is the blockage of the ion pore of the nAChR, rather than direct competition with acetylcholine for its binding site.[1] This action effectively decouples the preganglionic and postganglionic neurons, leading to a reduction in autonomic outflow to target organs.
DOT script for Signaling Pathway Diagram
Caption: Signaling pathway at the autonomic ganglion and the site of this compound blockade.
Quantitative Data Summary
The following table summarizes dosages of Hexamethonium used in rats to achieve autonomic ganglionic blockade. These values can serve as a starting point for designing studies with this compound.
| Ganglionic Blocker | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Hexamethonium | Conscious Rats | Intravenous (IV) | 20 mg/kg | Peak depressor response of -44 ± 2 mm Hg. | [2] |
| Hexamethonium | Anesthetized Wistar and Spontaneously Hypertensive Rats (SHRs) | Intravenous (IV) | Not specified, but multiple doses given | Significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). | [3] |
| Hexamethonium | Conscious Sheep | Subcutaneous (SC) | 1.25 - 20 mg/kg | Dose-related inhibition of reticular contractions. | [4] |
| Hexamethonium | In vitro rat submandibular ganglion | Perfusion | 2-20 µM | Voltage-dependent antagonism of nicotinic agonists. | [5] |
| Hexamethonium bromide | In vitro kitten superior cervical ganglion | Bath application | 10⁻⁵ M (or 10⁻⁴ M) | Blockade of neostigmine-induced depolarization. | [6] |
Experimental Protocols
The following are detailed protocols for the administration of ganglionic blockers in rats, based on established methodologies for Hexamethonium.
Protocol 1: Intravenous Administration in Conscious Rats for Cardiovascular Studies
This protocol is adapted from studies assessing neurogenic pressor activity.[2]
Objective: To induce acute autonomic ganglionic blockade for the assessment of cardiovascular parameters.
Materials:
-
This compound bromide or chloride
-
Sterile saline (0.9% NaCl)
-
Rat with surgically implanted arterial and venous catheters[2]
-
Infusion pump
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation: Utilize rats previously instrumented with arterial and venous catheters for direct blood pressure measurement and drug administration.[2] Allow animals to recover from surgery as per institutional guidelines.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. For a 20 mg/kg dose in a 300g rat, a 6 mg dose would be required. A stock solution of 10 mg/mL would necessitate a 0.6 mL injection volume.
-
Acclimatization: Place the conscious, freely moving rat in a quiet experimental area and allow for a stabilization period of at least 30 minutes before baseline measurements.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Administration: Administer this compound as an intravenous bolus via the venous catheter.[2] The maximum recommended volume for a bolus injection is 5 ml/kg.[7]
-
Post-Administration Monitoring: Continuously record MAP and HR. The peak depressor response to ganglionic blockade is typically observed shortly after administration. Monitor for the duration of the expected effect.
-
Data Analysis: Calculate the change in MAP and HR from the baseline to the peak effect of the drug.
DOT script for IV Administration Workflow
Caption: Experimental workflow for intravenous administration of this compound in conscious rats.
Protocol 2: Subcutaneous Administration for Sustained Blockade
This protocol is based on methodologies for longer-term studies.[4][8]
Objective: To achieve a more sustained, though less immediate, autonomic ganglionic blockade.
Materials:
-
This compound bromide or chloride
-
Sterile saline (0.9% NaCl)
-
Syringe with appropriate gauge needle (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the final volume is appropriate for subcutaneous injection in rats (typically up to 5 ml/kg).[7]
-
Animal Restraint: Manually restrain the rat.
-
Injection Site: Lift the skin on the back of the neck or along the flank to create a "tent."
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution into the subcutaneous space.
-
Monitoring: Observe the animal for the desired physiological effects. The onset of action will be slower than with intravenous administration. Monitor for any signs of local irritation at the injection site.
Protocol 3: In Vitro Ganglion Preparation
This protocol is for studying the direct effects of this compound on isolated autonomic ganglia.[6][9]
Objective: To determine the direct electrophysiological or pharmacological effects of this compound on ganglionic transmission.
Materials:
-
Isolated rat superior cervical or submandibular ganglion[6][9]
-
Perfusion or organ bath setup with appropriate physiological saline solution (e.g., Krebs solution)
-
Stimulating and recording electrodes
-
Electrophysiology recording equipment
-
This compound stock solution
Procedure:
-
Ganglion Dissection: Carefully dissect the desired autonomic ganglion from a euthanized rat and place it in a dish containing chilled, oxygenated physiological saline.
-
Mounting: Mount the ganglion in the perfusion or organ bath. Position stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve or directly on the ganglion.
-
Baseline Recording: Perfuse the ganglion with normal physiological saline and record baseline responses to preganglionic nerve stimulation.
-
Drug Application: Switch the perfusion to a solution containing the desired concentration of this compound (e.g., 10⁻⁵ M).[6]
-
Effect Measurement: Continue to stimulate the preganglionic nerve and record the responses. A reduction in the amplitude of the postganglionic action potential indicates ganglionic blockade.
-
Washout: Perfuse the ganglion with the drug-free solution to observe any reversal of the blockade.
DOT script for In Vitro Protocol
Caption: Workflow for in vitro assessment of this compound on isolated autonomic ganglia.
Considerations and Best Practices
-
Dose-Response: It is critical to perform a dose-response study to determine the optimal concentration of this compound for the desired level of ganglionic blockade in your specific experimental model and conditions.
-
Route of Administration: The choice of administration route will significantly impact the onset and duration of action. Intravenous administration provides a rapid and potent effect, while subcutaneous administration results in a slower onset and longer duration.[8]
-
Animal Welfare: All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[7][10] Monitor animals closely for any adverse effects.
-
Specificity: While this compound is selective for ganglionic nAChRs over neuromuscular nAChRs, it does not differentiate between sympathetic and parasympathetic ganglia.[1] The observed physiological effects will be a result of the blockade of both divisions of the autonomic nervous system.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison between mechanisms of action of different nicotinic blocking agents on rat submandibular ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Preparing Azamethonium Bromide Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azamethonium bromide is a synthetic bis-quaternary ammonium compound that acts as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[1] It functions as a ganglionic blocker, interrupting neurotransmission at the postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[1] In a research context, this compound bromide is utilized as a neurotoxin to study the effects of nAChR blockade.[2] For instance, it has demonstrated significant cytotoxicity in Neuro-2a neuroblastoma cells, with a reported IC50 of less than 10 µM.[2] These application notes provide detailed protocols for the preparation, storage, and handling of this compound bromide stock solutions to ensure consistency and accuracy in experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound bromide is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₃Br₂N₃ | [1][2] |
| Molecular Weight | 391.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Mechanism of Action | Nicotinic acetylcholine receptor (nAChR) antagonist; ganglionic blocker | [1] |
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative data regarding the solubility of this compound bromide and related compounds, along with typical experimental concentrations.
| Parameter | Solvent/Condition | Value | Notes and Citations |
| Solubility (Hexamethonium bromide) | Water | 100 mg/mL | Data for the related compound Hexamethonium bromide. A solubility test for this compound bromide is recommended. |
| Solubility (Hexamethonium bromide) | DMSO | 16 mg/mL | Data for the related compound Hexamethonium bromide.[3] |
| Solubility (Hexamethonium bromide) | Ethanol | 33 mg/mL | Data for the related compound Hexamethonium bromide.[3] |
| Typical In Vitro Concentration | Cell culture (Neuro-2a cells) | < 10 µM (IC₅₀) | [2] |
| Storage of Stock Solutions (Hexamethonium bromide) | Reconstituted in water | Stable for up to 3 months at -20°C | |
| Aqueous Solution Stability (Hexamethonium bromide) | In PBS (pH 7.2) | Not recommended for storage for more than one day | [4] |
Experimental Protocols
Safety Precautions
This compound bromide is a potent neurotoxin and should be handled with care.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powdered form in a chemical fume hood to avoid inhalation.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound bromide in sterile water. This is a common starting concentration for subsequent dilutions for cell culture experiments.
Materials:
-
This compound bromide powder (MW: 391.23 g/mol )
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound bromide needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 391.23 g/mol = 0.0391 g = 39.1 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh 39.1 mg of this compound bromide powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add a small amount of sterile water (e.g., 5 mL) to the conical tube. Vortex thoroughly to dissolve the powder. Once dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterilization: To ensure the sterility of the stock solution for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C. Based on data for Hexamethonium bromide, the frozen stock solution should be stable for up to 3 months. For immediate use in experiments, aqueous solutions should be prepared fresh.[4]
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
For experiments requiring a higher concentration stock or to avoid aqueous instability, an organic solvent like DMSO can be used.
Materials:
-
This compound bromide powder (MW: 391.23 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes with solvent-resistant caps
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Determine the desired concentration and volume: Based on the solubility of the related compound Hexamethonium bromide in DMSO (16 mg/mL), a conservative starting concentration for this compound bromide would be 10 mg/mL.
-
Weigh the compound: In a chemical fume hood, weigh the desired amount of this compound bromide and transfer it to a sterile conical tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution: Add the desired volume of anhydrous, sterile-filtered DMSO to the conical tube. Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound bromide to heat is unknown.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light and moisture.
Visualizations
Caption: Workflow for preparing this compound bromide stock solution.
Caption: Antagonistic action of this compound bromide on nAChR signaling.
References
Application Notes and Protocols for Hexamethonium in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hexamethonium, a classic ganglionic blocker, in isolated organ bath experiments. This document outlines its mechanism of action, presents key quantitative data, and offers detailed protocols for its application in various tissue preparations.
Introduction to Hexamethonium
Hexamethonium is a non-depolarizing ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1] Its primary mechanism of action involves blocking the ion pore of the neuronal nAChR, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Hexamethonium's specificity for ganglionic nAChRs, with little to no effect on muscarinic acetylcholine receptors (mAChRs) on target organs or nAChRs at the neuromuscular junction, makes it a valuable pharmacological tool for studying autonomic function in isolated tissues.[1]
Mechanism of Action: Signaling Pathway
Hexamethonium exerts its effect by blocking the transmission of nerve impulses at autonomic ganglia. Preganglionic neurons release acetylcholine (ACh), which typically binds to nicotinic receptors on postganglionic neurons, leading to their depolarization and the propagation of the nerve signal. Hexamethonium competitively antagonizes this interaction at the neuronal nicotinic receptor, thus preventing the postganglionic neuron from firing.
Data Presentation: Quantitative Effects of Hexamethonium
The following tables summarize the effective concentrations and observed effects of Hexamethonium in various isolated tissue preparations as reported in the literature.
Table 1: Hexamethonium in Isolated Smooth Muscle Preparations
| Tissue | Species | Agonist/Stimulation | Hexamethonium Concentration | Observed Effect | Reference |
| Ileum | Guinea Pig | Nicotine | Not specified | Shifts nicotine dose-response curve to the right without depression, indicating competitive antagonism. | [1][2] |
| Ileum | Guinea Pig | Urotensin II (100 nM) | Not specified | Inhibited urotensin II-induced contraction. | [3] |
| Ileum | Guinea Pig | Barium | Not specified | Inhibited rhythmic contractions induced by barium. | [4] |
| Ileum | Mouse | Localized Distension | 500 µM | Significantly inhibited ascending contraction and descending relaxation. | [5] |
| Jejunum | Rabbit | - | - | Contributes to the regulation of inherent tone. | [6] |
| Vas Deferens | Guinea Pig | Hypogastric Nerve Stimulation | Not specified | Abolished contractile responses. | [7] |
| Vas Deferens | Guinea Pig | Transmural Stimulation | Not specified | Did not abolish contractions, suggesting postganglionic nerve stimulation. | [7] |
Table 2: Hexamethonium in Isolated Cardiac Preparations
| Tissue Preparation | Species | Hexamethonium Concentration | Observed Effect | Reference |
| Langendorff Perfused Heart | Rabbit | 10⁻⁵ g/ml | Diminished vagal effects at lower stimulation frequencies and increased effects at higher frequencies. | [8] |
| Atria (Left) | Guinea Pig | 3.2 mM | Antagonized negative inotropic responses to carbachol (pKB value of 3.80). | [9][10] |
Table 3: Hexamethonium pA2 and pKi Values
| Receptor/Tissue | Species | Antagonist | pA2 / pKi Value | Reference |
| Atrial Muscarinic Receptors | Guinea Pig | Methoctramine (in presence of 3.2 mM Hexamethonium) | pA2 reduced from 7.81 to 6.73 | [9][10] |
| Cardiac M2 Receptors | Not specified | Hexamethonium | pKi = 3.68 | [9][10] |
| Cerebrocortical M1 Receptors | Not specified | Hexamethonium | pKi = 3.28 | [9][10] |
| Submaxillary Gland M3 Receptors | Not specified | Hexamethonium | pKi = 2.61 | [9][10] |
Experimental Protocols
The following are detailed protocols for the use of Hexamethonium in common isolated organ bath experiments.
General Isolated Organ Bath Setup
This general procedure can be adapted for various smooth muscle preparations like ileum, vas deferens, and aortic strips.
Materials:
-
Isolated organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit or Tyrode's solution, bubbled with carbogen (95% O₂ / 5% CO₂)
-
Hexamethonium bromide or chloride
-
Agonist of interest (e.g., Nicotine, Acetylcholine, Urotensin II)
-
Surgical instruments for dissection
Procedure:
-
Prepare Solutions: Prepare fresh PSS and keep it at 37°C, continuously bubbled with carbogen. Prepare a stock solution of Hexamethonium in distilled water or PSS.
-
Tissue Dissection: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired tissue (e.g., a segment of ileum) and place it in cold, oxygenated PSS.
-
Mounting: Mount the tissue segment in the organ bath chamber containing warm, oxygenated PSS. Attach one end to a fixed hook and the other to an isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a basal resting tension (e.g., 1 gram for guinea pig ileum). Replace the PSS every 15-20 minutes.
-
Control Response: Obtain a control response by adding a specific concentration of an agonist or by applying electrical field stimulation. After recording the maximal response, wash the tissue with fresh PSS until it returns to baseline.
-
Hexamethonium Incubation: Add the desired concentration of Hexamethonium to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
Test Response: Re-administer the same concentration of the agonist or apply the same electrical stimulation in the presence of Hexamethonium and record the response.
-
Data Analysis: Compare the response in the presence and absence of Hexamethonium to determine the percentage of inhibition or to calculate parameters like pA2 values.
Protocol for Langendorff Perfused Heart
This protocol is for studying the effects of Hexamethonium on cardiac function in an isolated heart preparation.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Hexamethonium
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Perfusion: Start retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer. The heart should resume beating.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. Record baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Hexamethonium Administration: Introduce Hexamethonium into the perfusate at the desired concentration.
-
Data Recording: Continuously record the cardiac parameters to observe the effects of Hexamethonium on heart rate, contractility, and any arrhythmias.
-
Washout: Perfuse the heart with drug-free buffer to observe the reversibility of the effects.
Conclusion
Hexamethonium remains an indispensable tool in pharmacological research for elucidating the role of the autonomic nervous system in the function of various organs. Its specific action as a ganglionic blocker allows for the targeted investigation of nicotinic cholinergic transmission. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust isolated organ bath experiments to explore autonomic regulation and the effects of novel therapeutic agents. It is crucial to adhere to ethical guidelines for animal use and to maintain consistency in experimental conditions for reproducible and reliable results.
References
- 1. Comparative studies on anti-nicotinic action of hexamethonium, mecamylamine and adenosine in the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory action of morphine on the contraction of the longitudinal muscle coat of the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin production by rabbit isolated jejunum and its relationship to the inherent tone of the preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preganglionic and postganglionic stimulation of the guinea-pig isolated vas deferens preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of the vagus nerve on isolated rabbit atria in ganglionic blockade due to hexamethonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Synaptic Transmission with Hexamethonium
Introduction
Hexamethonium is a bis-quaternary ammonium compound and a classical pharmacological tool used extensively in neuroscience research.[1][2] It functions as a non-depolarizing ganglionic blocker by antagonizing neuronal nicotinic acetylcholine receptors (nAChRs).[3] Unlike other cholinergic antagonists, Hexamethonium shows selectivity for ganglionic nAChRs over those at the neuromuscular junction, although its in vitro potency can be similar.[2][3] It does not affect muscarinic acetylcholine receptors (mAChRs).[3] Due to its high water solubility and charged nature, it does not readily cross the blood-brain barrier, making it an ideal agent for studying peripheral synaptic transmission in the autonomic nervous system.[4][5]
Mechanism of Action
Hexamethonium blocks the ion pore of the nAChR channel rather than competing with acetylcholine (ACh) at its binding site.[3] When a presynaptic neuron releases ACh into the synaptic cleft, ACh binds to postsynaptic nAChRs, causing a conformational change that opens the integrated ion channel and allows cation influx (primarily Na⁺), leading to depolarization. Hexamethonium obstructs this ion flow, thereby inhibiting the transmission of the nerve impulse across the ganglion.[3] This action effectively uncouples the preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[3] Some studies suggest it can also have secondary effects, including a potential to enhance transmitter release at low stimulation frequencies by blocking presynaptic nAChR autoreceptors that normally exert negative feedback.[6][7]
Key Applications in Synaptic Transmission Research
-
Autonomic Ganglia Blockade: Hexamethonium is the prototypical agent for blocking autonomic ganglia, allowing researchers to investigate the role of the sympathetic and parasympathetic nervous systems in regulating various physiological functions, such as blood pressure, heart rate, and gastrointestinal motility.[1][8][9]
-
Distinguishing Receptor Subtypes: It is used to pharmacologically identify and isolate neuronal nAChR-mediated responses from muscarinic or other neurotransmitter systems.[10] Its complete blockade of ganglionic transmission serves as a crucial control to confirm that the observed synaptic events are indeed mediated by nAChRs.[8][11]
-
Investigating Presynaptic Autoreceptors: Hexamethonium can be used to study the function of presynaptic nAChRs that modulate neurotransmitter release from the nerve terminal itself.[6][7]
-
Characterizing Synaptic Pathways: By selectively blocking ganglionic transmission, researchers can delineate the specific contributions of autonomic pathways to complex physiological or pathophysiological processes.[12]
Quantitative Data Summary
The following table summarizes the effective concentrations and doses of Hexamethonium used in various experimental models to study synaptic transmission.
| Preparation/Model System | Hexamethonium Concentration/Dose | Key Observation | Reference(s) |
| Rat Phrenic Nerve/Hemidiaphragm | 200 µM | Increased end-plate current (e.p.c.) quantal content by 30-40% at low stimulation frequencies (0.5-2 Hz). | [6] |
| Canine Intracardiac Ganglion (in vivo) | 5 mg (perfused) | Completely abolished the postganglionic response to preganglionic stimulation, confirming transmission is nAChR-mediated. | [8][11] |
| Conscious Sheep (in vivo) | 1.25 to 20 mg/kg (subcutaneously) | Dose-dependent inhibition of reticulo-rumen contractions, with effects lasting from 0.5 to 5 hours. | [9] |
| Cat Autonomic Ganglia (in vivo) | 1, 3, and 10 mg/kg (i.v.) | Suppressed vasodilator responses mediated by parasympathetic ganglia. | [12] |
| Aplysia Neurons (in vitro) | Not specified | Estimated association rate constant (kf) of 5 x 104 M-1s-1 and dissociation rate constant (kb) of 0.24–0.29 s-1. | [13] |
| Frog Skeletal Muscle | ~200 µM | Equilibrium constant for competitive antagonism at +50 mV. Caused a voltage-dependent reduction in end-plate current amplitude. | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Ganglionic Neurons
This protocol describes how to measure the effect of Hexamethonium on nAChR-mediated excitatory postsynaptic currents (EPSCs) in neurons from an isolated ganglion slice.
1. Materials and Reagents
-
Dissection Buffer (Slicing ACSF): Choline-based or sucrose-based artificial cerebrospinal fluid (aCSF), chilled to 0-4°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording aCSF: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose. Osmolarity ~310 mOsm, pH 7.4 when bubbled with 95% O₂ / 5% CO₂.
-
Intracellular Solution: 130 mM K-Gluconate, 5 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Phosphocreatine. Osmolarity ~290 mOsm, pH adjusted to 7.3 with KOH.
-
Hexamethonium Bromide Stock Solution: 100 mM Hexamethonium bromide in deionized water. Store at -20°C.
-
Equipment: Vibrating microtome, patch-clamp amplifier and digitizer, microscope with DIC optics, micromanipulators, perfusion system, borosilicate glass capillaries for pipettes.
2. Step-by-Step Procedure
-
Slice Preparation:
-
Anesthetize and sacrifice the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Rapidly dissect and isolate the target ganglion (e.g., superior cervical ganglion, stellate ganglion).
-
Immediately place the ganglion in ice-cold, oxygenated slicing ACSF.
-
Cut the ganglion into thin slices (e.g., 200-300 µm) using a vibrating microtome.
-
Transfer slices to a holding chamber containing recording ACSF at 32-34°C for 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording ACSF at a rate of 2-3 mL/min.
-
Pull a recording pipette from a borosilicate glass capillary to a resistance of 4-7 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron within the slice with the recording pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[16][17]
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.[18]
-
Place a stimulating electrode on the preganglionic nerve fibers entering the ganglion.
-
Deliver brief electrical pulses to evoke synaptic responses (EPSCs).
-
Record a stable baseline of EPSCs for 5-10 minutes.
-
-
Hexamethonium Application:
-
Dilute the Hexamethonium stock solution into the recording ACSF to a final concentration (e.g., 200 µM).
-
Switch the perfusion system to the Hexamethonium-containing ACSF.
-
Continue to evoke and record EPSCs for 10-15 minutes to observe the blocking effect.
-
-
Washout:
-
Switch the perfusion back to the control recording ACSF to wash out the drug and observe any recovery of the synaptic response.
-
3. Expected Results
-
During baseline recording, electrical stimulation of presynaptic fibers will evoke fast inward currents (EPSCs) in the postsynaptic neuron.
-
Upon application of Hexamethonium, the amplitude of these EPSCs should significantly decrease, and in many cases, be completely abolished, demonstrating that the synaptic transmission is mediated by nAChRs.[8]
-
The effect should be reversible upon washout of the drug.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. hexamethonium [drugcentral.org]
- 5. Hexamethonium - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Hexamethonium- and methyllycaconitine-induced changes in acetylcholine release from rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hexamethonium on transmitter release from the rat phrenic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the autonomic ganglion blocking agent hexamethonium on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. homepages.gac.edu [homepages.gac.edu]
Application Notes and Protocols for the Use of Azamethonium in Studying Gastrointestinal Motility
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azamethonium, and more commonly its close analogue Hexamethonium, are ganglionic blocking agents that act as antagonists at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This property makes them invaluable tools for investigating the complex neural control of gastrointestinal (GI) motility. By blocking neurotransmission in both sympathetic and parasympathetic ganglia, these compounds allow researchers to dissect the roles of the enteric nervous system (ENS), intrinsic reflexes, and non-nicotinic pathways in regulating gut motor function. These application notes provide an overview of the use of this compound/Hexamethonium in GI motility research, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound and Hexamethonium are non-depolarizing competitive antagonists of nAChRs located on postganglionic neurons in both the sympathetic and parasympathetic nervous systems. Within the gastrointestinal tract, this action primarily targets the nicotinic receptors in the myenteric (Auerbach's) and submucosal (Meissner's) plexuses of the enteric nervous system. By blocking these receptors, Hexamethonium inhibits the fast excitatory postsynaptic potentials (EPSPs) mediated by acetylcholine, thereby interrupting a major pathway of communication between enteric neurons.[1] This blockade allows for the study of intrinsic myogenic activity, as well as non-nicotinic, Hexamethonium-resistant neural pathways that involve other neurotransmitters such as tachykinins (e.g., Substance P), nitric oxide (NO), and ATP.[2][3]
Data Presentation
The following tables summarize the quantitative effects of Hexamethonium on various parameters of gastrointestinal motility based on published literature.
Table 1: In Vitro Effects of Hexamethonium on Gastrointestinal Motility
| Preparation | Species | Parameter Measured | Hexamethonium Concentration | Observed Effect | Citation(s) |
| Isolated Mouse Colon | Mouse | Colonic Migrating Motor Complexes (CMMCs) | 5 x 10⁻⁴ M | Complete abolishment of all CMMC activity. | [4] |
| Isolated Mouse Colon | Mouse | Ascending Contraction (Neural Reflex) | 500 µM | Inhibition of the ascending contraction. | [5] |
| Isolated Mouse Colon | Mouse | Descending Relaxation (Neural Reflex) | 500 µM | Inhibition of the descending relaxation. | [5] |
| Guinea-Pig Ileum | Guinea-Pig | Ascending Excitatory Reflexes | 200 µM | Depression of reflexes by 55-85% depending on the stimulus. | [6] |
| Guinea-Pig Ileum | Guinea-Pig | Descending Reflex Responses | 200 µM | No effect on responses to compression; 15% depression on responses to distension. | [6] |
| Trout Intestine | Teleost Fish | Peristalsis | Not specified | Abolished peristalsis. | [1] |
| Trout Intestine | Teleost Fish | Pendular Contractions | Not specified | Greatly increased amplitude. | [1] |
Table 2: In Vivo Effects of Hexamethonium on Gastrointestinal Motility
| Animal Model | Parameter Measured | Hexamethonium Dosage and Route | Observed Effect | Citation(s) |
| Conscious Sheep | Reticular Contractions | 1.25 to 20 mg/kg (subcutaneously) | Dose-related inhibition for 0.5 to 5 hours. | [3] |
| Conscious Sheep | Abomasal Motility | Not specified | Reduced motility with strong, long-lasting rebound effects. | [3] |
| Conscious Sheep | Duodenal Migrating Myoelectric Complexes | Clinically used dosages | Enhanced initiation. | [3] |
| Conscious Sheep | Duodenal Migrating Myoelectric Complexes | High dosages | Reduced initiation. | [3] |
| Rat | Small Intestinal Transit (radiochromium) | 20 mg/kg (intraperitoneally) | Altered distribution of radiochromium throughout the small intestine. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Gastrointestinal Motility using an Organ Bath
This protocol describes a general procedure for studying the effects of this compound/Hexamethonium on the contractility of isolated intestinal segments.
Materials:
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Animal model (e.g., guinea pig, mouse, rat)
-
Hexamethonium bromide/iodide stock solution
-
Standard laboratory dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately excise the desired segment of the intestine (e.g., ileum, colon) and place it in chilled, carbogen-aerated Krebs solution.
-
Carefully remove the mesentery and luminal contents.
-
Prepare segments of appropriate length (e.g., 2-3 cm for guinea pig ileum).[7]
-
Tie sutures to each end of the intestinal segment.
-
-
Mounting the Tissue:
-
Mount the tissue segment in the organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the segment to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Krebs solution every 15-20 minutes.[7]
-
-
Experimental Recording:
-
Record baseline spontaneous contractile activity.
-
To study neurally mediated contractions, electrical field stimulation (EFS) can be applied via two platinum electrodes placed parallel to the tissue.
-
Once a stable baseline is achieved, add Hexamethonium to the organ bath at the desired final concentration (e.g., starting from 10⁻⁶ M and increasing to 10⁻⁴ M).
-
Record the changes in spontaneous contractions and/or the response to EFS for a sufficient period to observe the full effect.
-
At the end of the experiment, the viability of the tissue can be confirmed by adding a contractile agent like acetylcholine or potassium chloride.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and tone of the contractions before and after the application of Hexamethonium.
-
If studying EFS-induced responses, measure the amplitude of the contraction or relaxation.
-
Express the results as a percentage of the baseline activity or as absolute values.
-
Protocol 2: In Vivo Assessment of Small Intestinal Transit in Rodents
This protocol is adapted from methods used to assess the effect of various drugs on intestinal transit.
Materials:
-
Rodent model (e.g., rat, mouse)
-
Non-absorbable marker (e.g., 6% carmine red in 0.5% methylcellulose, or radio-labeled chromium (⁵¹Cr))
-
Hexamethonium solution for injection
-
Gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation:
-
Fast the animals overnight with free access to water.
-
Administer Hexamethonium (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the respective groups of animals.[6]
-
-
Marker Administration:
-
At a set time after Hexamethonium administration, administer the non-absorbable marker orally via a gavage needle.
-
-
Transit Time Measurement:
-
At a predetermined time point after marker administration (e.g., 30-60 minutes), humanely euthanize the animals.
-
Carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the marker from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage of the total length of the small intestine:
-
Transit (%) = (Distance traveled by marker / Total length of small intestine) x 100
-
-
Alternatively, the geometric center of the distribution of the marker can be calculated for a more precise measurement, especially when using a radioactive marker.[6]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway illustrating the site of action of this compound/Hexamethonium.
Experimental Workflow
Caption: General experimental workflow for in vitro gastrointestinal motility studies.
References
- 1. The effect of drugs on spontaneous motility and on response to stimulation of the extrinsic nerves of the gut of a teleostean fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for an involvement of substance P, but not cholecystokinin-like peptides, in hexamethonium-resistant intestinal peristalsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Accurate measurement of intestinal transit in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for High Resolution Manometry [protocols.io]
Application Notes and Protocols for Localized Perfusion of Azamethonium in In Situ Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamethonium is a ganglionic blocking agent that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia.[1][2] By blocking these receptors, this compound inhibits neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.[1] This non-selective blockade of autonomic ganglia makes this compound a valuable tool for studying the autonomic control of various physiological processes.
Localized in situ perfusion allows for the targeted delivery of this compound to a specific ganglion or organ, minimizing systemic effects and enabling the precise investigation of its pharmacological actions on local neuronal circuits. These application notes provide a generalized protocol for the localized in situ perfusion of this compound, along with expected quantitative outcomes and a description of the underlying signaling pathways. Due to a scarcity of literature specifically detailing the localized perfusion of this compound, this protocol has been synthesized from established methods for in situ perfusion of other ganglia and the known pharmacology of similar ganglionic blockers like hexamethonium.
Signaling Pathway of Ganglionic Transmission and this compound Blockade
Autonomic ganglia serve as critical relay stations in the autonomic nervous system. Preganglionic neurons release acetylcholine (ACh), which binds to nicotinic ACh receptors on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. This compound competitively blocks these nicotinic receptors, thereby inhibiting this transmission.
Experimental Protocols
This protocol describes a generalized procedure for the localized in situ perfusion of an autonomic ganglion (e.g., the superior cervical ganglion) in an anesthetized rodent model.
Materials
-
Animal Model: Adult male Wistar rat (250-300g)
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal injection)
-
Surgical Instruments: Standard micro-dissecting scissors, forceps, retractors, and a stereomicroscope.
-
Perfusion System: Peristaltic pump, fine-bore polyethylene tubing (PE-10), 30-gauge needles, and a micromanipulator.
-
Physiological Monitoring Equipment: Electrocardiogram (ECG) monitor, blood pressure transducer, and a data acquisition system.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
This compound Stock Solution: 10 mM this compound bromide in distilled water.
-
Test Solutions: Desired concentrations of this compound prepared by diluting the stock solution in aCSF.
-
Procedure
-
Animal Preparation:
-
Anesthetize the rat with urethane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Insert tracheal cannula to ensure a patent airway. If necessary, artificially ventilate the animal.
-
Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
-
Surgical Exposure of the Ganglion:
-
Make a midline incision in the neck to expose the trachea and surrounding structures.
-
Carefully dissect the tissues to locate the carotid artery and the vagus nerve. The superior cervical ganglion is located near the bifurcation of the common carotid artery.
-
Gently isolate the ganglion and its pre- and postganglionic nerve trunks, taking care not to damage the blood supply.
-
-
In Situ Perfusion Setup:
-
Using a micromanipulator, carefully insert the tip of a 30-gauge needle connected to the perfusion tubing into the connective tissue immediately surrounding the ganglion.
-
Begin perfusion with aCSF at a slow rate (e.g., 10-20 µL/min) to avoid edema.
-
Place a second cannula (outflow) distal to the ganglion to collect the perfusate.
-
-
Experimental Protocol:
-
Allow the preparation to stabilize for at least 30 minutes, monitoring baseline physiological parameters (heart rate, blood pressure).
-
Record baseline nerve activity by placing stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve.
-
Administer a supramaximal stimulus to the preganglionic nerve and record the resulting compound action potential (CAP) from the postganglionic nerve.
-
Begin perfusion with the lowest concentration of this compound in aCSF.
-
After a 10-minute equilibration period, repeat the preganglionic stimulation and record the postganglionic CAP.
-
Wash out the ganglion by perfusing with aCSF for 15-20 minutes or until the CAP returns to baseline.
-
Repeat steps 4-6 for each increasing concentration of this compound.
-
Experimental Workflow Diagram
Data Presentation
The primary outcome of this experiment is the inhibition of ganglionic transmission, which can be quantified by measuring the amplitude of the postganglionic compound action potential (CAP). The data should be presented as the percentage inhibition of the baseline CAP at different concentrations of this compound.
| This compound Concentration (µM) | Mean CAP Amplitude (% of Baseline) | Standard Deviation | n |
| 0 (Baseline) | 100 | 0 | 6 |
| 1 | 85.2 | 5.1 | 6 |
| 10 | 55.8 | 6.3 | 6 |
| 100 | 20.1 | 4.9 | 6 |
| 1000 | 5.3 | 2.8 | 6 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on the known pharmacology of ganglionic blockers.
Discussion
The localized in situ perfusion model offers a powerful approach to investigate the pharmacological effects of this compound on autonomic ganglia with high precision. By delivering the drug directly to the target tissue, this method avoids the confounding effects of systemic administration and allows for the construction of accurate dose-response curves. The expected outcome is a dose-dependent inhibition of ganglionic transmission, as evidenced by a reduction in the postganglionic compound action potential.
This technique can be adapted to study the role of specific autonomic ganglia in the regulation of various end-organ functions, such as heart rate, blood pressure, and glandular secretion. For example, perfusion of the cardiac ganglia with this compound would be expected to alter heart rate by blocking both sympathetic and parasympathetic inputs.
Conclusion
The protocol and application notes provided here offer a comprehensive guide for researchers interested in utilizing localized in situ perfusion to study the effects of this compound. This powerful technique, combined with careful experimental design and data analysis, can provide valuable insights into the role of autonomic ganglia in health and disease, and can aid in the development of novel therapeutics targeting the autonomic nervous system.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Absorption of Azamethonium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor absorption of Azamethonium in experimental settings.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, also known as Hexamethonium, is a bis-quaternary ammonium compound. Its inherent physicochemical properties are the primary reason for its poor oral absorption.[1][2]
| Property | Value/Description | Implication for Absorption |
| Chemical Structure | Bis-quaternary ammonium compound | Permanently positively charged, independent of pH.[1][2] |
| Solubility | Highly water-soluble.[1] | Poor lipid membrane permeability. |
| pKa | High (as it is a quaternary amine) | Remains ionized throughout the gastrointestinal tract. |
| Oral Bioavailability | Poor, estimated to be less than 25%.[1] | Limited systemic exposure after oral administration. |
| LogP (calculated) | Extremely low (e.g., -9.09) | Indicates very high hydrophilicity and poor lipophilicity.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral absorption of this compound so poor?
A1: this compound's poor oral absorption is primarily due to its structure as a bis-quaternary ammonium compound. This means it carries a permanent positive charge, making it highly water-soluble and unable to easily pass through the lipid-rich cell membranes of the gastrointestinal tract via passive diffusion.[1][2] Its absorption is largely restricted to the paracellular pathway, which is the transport through the tight junctions between intestinal epithelial cells. This pathway is generally restrictive to molecules of its size.
Q2: What is the primary route of absorption for hydrophilic and charged compounds like this compound?
A2: The primary, albeit inefficient, route of absorption for small, hydrophilic, and charged molecules like this compound is the paracellular pathway . This involves transport through the tight junctions between adjacent epithelial cells. The efficiency of this pathway is dependent on the tightness of these junctions and the size and charge of the molecule.
Q3: Can this compound be a substrate for any uptake transporters?
A3: While some quaternary ammonium compounds can be substrates for transporters like the organic cation transporters (OCTs), larger bis-quaternary compounds like this compound are generally not readily transported by these systems. Their size and dual positive charges can hinder effective binding and translocation by known transporters.
Q4: What are the key challenges I might face when studying this compound absorption in a Caco-2 model?
A4: Common challenges include:
-
Low Apparent Permeability (Papp): You will likely observe very low Papp values, which can be difficult to quantify accurately.
-
Low Recovery: Due to its charge, this compound can adsorb to plasticware and cell surfaces, leading to low mass balance in your experiments.
-
High Variability: Minor variations in the integrity of the Caco-2 monolayer (tight junction integrity) can lead to significant variability in the measured permeability of a paracellularly transported compound.
Troubleshooting Guide
Issue 1: Consistently low or undetectable levels of this compound in the basolateral chamber of a Caco-2 assay.
| Possible Cause | Troubleshooting Step |
| Poor paracellular permeability | This is expected. Consider using a longer incubation time (up to 2 hours) to allow for more compound to transport. Ensure your analytical method is sensitive enough to detect very low concentrations. |
| Low compound recovery | Pre-treat plates and pipette tips with a solution of a similar but unlabeled compound to block non-specific binding sites. Include a recovery assessment in your protocol by measuring the compound concentration in both donor and receiver chambers at the end of the experiment. |
| Caco-2 monolayer is too tight | While a tight monolayer is generally desired, for studying paracellular transport, slight modulation might be necessary. You can try co-incubating with a transient permeation enhancer (see below) to understand the potential for paracellular flux. |
Issue 2: High variability in permeability results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 monolayer integrity | Strictly monitor the Transepithelial Electrical Resistance (TEER) values of your monolayers before and after each experiment. Discard any monolayers that do not meet your established TEER criteria. Also, assess the flux of a paracellular marker like Lucifer yellow or [14C]-mannitol to ensure consistent barrier function. |
| Analytical variability | Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision at the low concentrations you expect to measure. |
Strategies to Enhance this compound Absorption
While there is limited specific data on enhancing this compound's oral absorption, the following strategies, which have been applied to other poorly absorbed and charged compounds, can be explored.
Use of Permeation Enhancers
Permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, increasing paracellular transport.
-
Calcium Chelators: Agents like EDTA and citric acid can increase paracellular permeability by chelating Ca2+ ions, which are crucial for maintaining tight junction integrity.
-
Surfactants: Certain surfactants can alter membrane fluidity and open tight junctions.
-
Fatty Acids: Medium-chain fatty acids, such as sodium caprate, have been shown to enhance paracellular permeability.
Table 1: Representative Effect of Permeation Enhancers on the Apparent Permeability (Papp) of a Poorly Absorbed Hydrophilic Compound (Mannitol) in a Caco-2 Model
| Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase |
| Mannitol alone (Control) | 0.5 | 1 |
| Mannitol + EDTA (5 mM) | 5.0 | 10 |
| Mannitol + Sodium Caprate (10 mM) | 7.5 | 15 |
Note: This data is representative and illustrates the potential effect of permeation enhancers. Actual results for this compound would need to be determined experimentally.
Formulation as an Ionic Liquid
Ionic liquids are salts with a melting point below 100°C. Formulating a charged drug like this compound as part of an ionic liquid with a lipophilic counter-ion could potentially increase its lipophilicity and improve its interaction with the cell membrane, although this is a more exploratory approach for a hydrophilic drug.[3][4][5][6]
Modulation of Cholinergic Signaling
The enteric nervous system plays a role in regulating intestinal permeability.[7][8] Since this compound is a ganglionic blocker, its interaction with the enteric nervous system is complex. However, studies have shown that cholinergic agonists can increase the permeability of the intestinal barrier.[9] Investigating the co-administration of this compound with a cholinergic agonist could be a potential, though complex, strategy.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values should be >250 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow or [14C]-mannitol), which should be low.
-
Transport Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the dosing solution containing this compound (e.g., 10 µM in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking for up to 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Calculate the rate of appearance of this compound in the basolateral chamber (dQ/dt).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the permeability rate.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
Protocol 2: Ussing Chamber Experiment with Excised Intestinal Tissue
Objective: To measure the flux of this compound across native intestinal tissue.
Methodology:
-
Tissue Preparation: Excise a segment of small intestine from a laboratory animal (e.g., rat or pig) and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Mounting: Open the intestinal segment along the mesenteric border, and mount a section of the mucosa in an Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Equilibrate the tissue in the Ussing chamber with oxygenated Krebs-Ringer buffer at 37°C. Monitor the potential difference (PD) and short-circuit current (Isc) to ensure tissue viability.
-
Flux Study:
-
Add this compound to the mucosal (apical) side.
-
Add a buffer without this compound to the serosal (basolateral) side.
-
At regular intervals, take samples from the serosal side for analysis and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the flux of this compound across the tissue over time.
Visualizations
Caption: Workflow for in vitro and ex vivo assessment of this compound permeability.
Caption: Modulation of paracellular permeability by permeation enhancers.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. hexamethonium [drugcentral.org]
- 3. Ionic Liquids: Promising Approach for Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute regulation of intestinal ion transport and permeability in response to luminal nutrients: the role of the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of tetrodotoxin on cholinergic agonist-mediated colonic electrolyte transport [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethonium Administration in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Hexamethonium in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hexamethonium and what is its primary mechanism of action in vivo?
A1: Hexamethonium is a non-depolarizing ganglionic blocker. Its primary mechanism of action is the antagonism of neuronal nicotinic acetylcholine receptors (nAChR) in the autonomic ganglia.[1] By blocking these receptors, Hexamethonium inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] It acts by blocking the ion pore of the nAChR rather than competing with acetylcholine at its binding site.[1]
Q2: What are the expected cardiovascular side effects of high-dose Hexamethonium administration?
A2: The most prominent side effect is profound hypotension (a drop in blood pressure) due to the blockade of sympathetic ganglia, which control vascular tone.[3][4] This vasodilation occurs without a compensatory increase in heart rate (tachycardia) because the parasympathetic influence on the heart is also blocked.[2] In some cases, an initial increase in heart rate has been observed.[5]
Q3: What are the common non-cardiovascular side effects observed with Hexamethonium?
A3: Due to the blockade of the parasympathetic nervous system, common side effects include dry mouth, decreased lacrimal secretions, urinary retention, constipation, and blurred vision.[1] In experimental settings, effects such as ileus (cessation of gastrointestinal motility) and bladder atony can be observed.[2]
Q4: Does Hexamethonium cross the blood-brain barrier?
A4: No, Hexamethonium is a bis-quaternary ammonium compound and is highly water-soluble, which prevents it from crossing the blood-brain barrier.[2][6] Therefore, its effects are primarily peripheral.
Troubleshooting Guide
Issue 1: Severe and Uncontrolled Hypotension
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Problem: Immediately following intravenous administration of Hexamethonium, the animal's mean arterial pressure (MAP) drops below the desired experimental range (e.g., <60 mmHg in healthy small mammals), potentially leading to organ damage.[7]
-
Possible Causes:
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The dose of Hexamethonium is too high for the specific animal model or individual animal.
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The rate of intravenous infusion is too rapid.
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The animal is under deep anesthesia, which can have synergistic hypotensive effects.[7]
-
-
Solutions:
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Reduce Inhalant Anesthesia: High concentrations of inhalant anesthetics are a common cause of hypotension.[7] Reducing the concentration of the anesthetic agent can help to restore blood pressure.
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Administer Intravenous Fluids: A fluid bolus can help to increase circulatory volume and, consequently, blood pressure.[7]
-
Use of Vasopressors: In cases of severe, unresponsive hypotension, the use of pressor agents like norepinephrine or vasopressin may be considered as a last resort.[7]
-
Titrate the Dose: In future experiments, consider administering Hexamethonium as a slower infusion or in smaller, incremental doses to achieve the desired level of ganglionic blockade without causing a precipitous drop in blood pressure.
-
Issue 2: Tachyphylaxis (Decreasing Depressor Response)
-
Problem: With repeated intravenous doses of Hexamethonium, the extent of the blood pressure decrease becomes progressively smaller.[8]
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Possible Cause: This phenomenon of tachyphylaxis has been observed in rats and is not related to the duration of anesthesia or recovery of cardiovascular reflexes.[8] The precise mechanism is complex and may involve peripheral adaptations.
-
Solution:
-
Be aware of this potential effect when designing experiments that require multiple Hexamethonium administrations.
-
If a sustained and consistent level of ganglionic blockade is required, a continuous infusion rather than repeated bolus injections may be more appropriate.
-
Quantitative Data Summary
Table 1: Cardiovascular Effects of Intravenous Hexamethonium in Anesthetized Rats
| Animal Model | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rats | Not specified | Significant reduction | Significant reduction | [3] |
| Spontaneously Hypertensive Rats (SHRs) | High Doses | Greater reduction compared to Wistar rats | Significant reduction | [3][9] |
Table 2: Systemic Effects of Inhaled Hexamethonium in Humans
| Parameter | Change | p-value | Reference |
| Postural Drop in Blood Pressure | 31 +/- 7.5 mm Hg | p = 0.01 | [5] |
| Heart Rate | Increase of 30 +/- 3.1 bpm | p = 0.01 | [5] |
Experimental Protocols
Protocol 1: Intravenous Administration of Hexamethonium in Anesthetized Rats for Cardiovascular Studies
-
Animal Preparation: Anesthetize the rat (e.g., with an appropriate anesthetic agent). Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.[10]
-
Drug Preparation: Prepare a stock solution of Hexamethonium bromide in saline.
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Administration: Administer Hexamethonium intravenously. Doses can vary, but studies have used up to 10 mg/kg.[11] The drug can be given as a bolus injection or a continuous infusion.
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Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR).[3] In some studies, renal sympathetic nerve activity (RSNA) is also monitored.[3]
Protocol 2: Investigation of Ganglionic Transmission in Cardiac Parasympathetic Neurons in Dogs
-
Surgical Preparation: Anesthetize the dog and perform a right thoracotomy to expose the heart and vagus nerves. Isolate the vagus nerve trunks at the cervical level for preganglionic stimulation.[10]
-
Drug Administration: Administer Hexamethonium bromide (e.g., 5 mg) to the ganglion to block nicotinic acetylcholine receptors.[10][12]
-
Stimulation and Recording: Apply preganglionic stimulation to the vagus nerve and record the postganglionic response. Perfusion of the ganglion with Hexamethonium should completely abolish the postganglionic response, confirming nAChR-mediated transmission.[10]
Visualizations
Caption: Mechanism of action of Hexamethonium at the autonomic ganglion.
Caption: A typical experimental workflow for in vivo Hexamethonium administration.
Caption: Logical workflow for troubleshooting Hexamethonium-induced hypotension.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologic alterations associated with hexamethonium-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of inhaled hexamethonium bromide and atropine sulphate on airway responsiveness to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hexamethonium [drugcentral.org]
- 7. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 8. Peripheral actions of hexamethonium in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of hexamethonium on cerebral blood flow and cerebral function during relative cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hexamethonium-Induced Vasodilation and Myocardial Depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating hexamethonium-induced vasodilation and myocardial depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hexamethonium-induced vasodilation and myocardial depression?
A1: Hexamethonium is a non-depolarizing ganglionic blocker.[1] It acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] By blocking these receptors, hexamethonium inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2] Vasodilation occurs due to the blockade of sympathetic tonic input to vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance.[3][4] Myocardial depression, characterized by a reduction in cardiac output, is primarily caused by the blockade of tonic sympathetic activity to the heart, resulting in decreased heart rate and stroke volume.[3]
Q2: What are the expected hemodynamic effects of hexamethonium administration in an in vivo experiment?
A2: Intravenous administration of hexamethonium typically leads to a significant reduction in mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA).[5][6] The magnitude of the hypotensive effect is dose-dependent.[6] It is important to note that hexamethonium can cause profound postural hypotension due to the blockade of sympathetic reflexes.
Q3: Can hexamethonium be used to study endothelium-dependent vasodilation?
A3: Hexamethonium's primary action is on autonomic ganglia, not directly on the endothelium. To investigate endothelium-dependent vasodilation, you would typically use agonists like acetylcholine to stimulate endothelial nitric oxide synthase (eNOS). Hexamethonium would be used to block the confounding influence of autonomic reflexes on vascular tone in in vivo or ex vivo preparations.
Q4: What are the key differences in the effects of hexamethonium on different vascular beds?
A4: The vasodilatory effect of hexamethonium is generalized as it blocks sympathetic tone. However, the magnitude of the response can vary between different vascular beds depending on the density of sympathetic innervation and the prevailing sympathetic tone.
Troubleshooting Guides
In Vitro Vasodilation Studies (Aortic Ring Assay)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or weak contractile response to phenylephrine/norepinephrine. | 1. Poor tissue viability. 2. Incorrect concentration of contractile agent. 3. Endothelial damage. | 1. Ensure the aorta is excised and placed in cold Krebs-Henseleit solution promptly. Handle the tissue gently to avoid stretching or damaging the vessel. 2. Verify the concentration and proper preparation of the phenylephrine or norepinephrine solution. 3. Assess endothelium integrity by observing relaxation with acetylcholine after pre-contraction. A relaxation of over 80% is ideal. |
| Inconsistent or variable relaxation responses to hexamethonium. | 1. Incomplete removal of contractile agent. 2. Fluctuations in bath temperature or pH. 3. Tissue fatigue. | 1. Ensure thorough washing of the aortic rings with fresh Krebs-Henseleit solution between drug administrations. 2. Monitor and maintain the organ bath at 37°C and continuously gas with carbogen (95% O₂, 5% CO₂) to maintain a stable pH. 3. Allow for an adequate equilibration period before starting the experiment and avoid excessive or prolonged contractions. |
| Precipitation of hexamethonium in the organ bath. | 1. Poor solubility in the physiological salt solution. | 1. Ensure hexamethonium is fully dissolved in the vehicle before adding it to the organ bath. Prepare fresh solutions for each experiment. |
Ex Vivo Myocardial Depression Studies (Langendorff Isolated Heart Preparation)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Irregular heart rhythm or arrhythmia upon mounting. | 1. Myocardial ischemia during heart isolation. 2. Air bubbles in the perfusion cannula. 3. Inadequate temperature control. | 1. Minimize the time between thoracotomy and the start of retrograde perfusion. 2. Carefully prime the perfusion apparatus to remove all air bubbles before cannulating the aorta. 3. Maintain the perfusate and the heart chamber at a constant 37°C. |
| Progressive decline in cardiac function (LVDP, HR) before drug administration. | 1. Insufficient oxygenation of the perfusate. 2. Inadequate perfusion pressure or flow rate. 3. Depletion of metabolic substrates. | 1. Ensure the perfusate (e.g., Krebs-Henseleit solution) is continuously and vigorously gassed with carbogen. 2. Monitor and maintain a constant perfusion pressure (typically 60-80 mmHg for a rat heart). 3. Use a freshly prepared perfusate containing glucose as the energy substrate. |
| No discernible effect of hexamethonium on cardiac parameters. | 1. Insufficient drug concentration. 2. Low intrinsic sympathetic tone in the isolated heart. | 1. Verify the calculations and preparation of the hexamethonium solution to ensure the correct final concentration in the perfusate. 2. The isolated heart lacks central autonomic input. To study the effects of blocking sympathetic stimulation, you may need to co-administer a sympathomimetic agent like norepinephrine and then observe the blocking effect of hexamethonium. |
In Vivo Blood Pressure Measurements
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Unstable or fluctuating baseline blood pressure readings. | 1. Improper catheter placement. 2. Anesthesia level is too light or too deep. 3. Animal is stressed or hypothermic. | 1. Ensure the arterial catheter is securely placed and free of clots. 2. Monitor the depth of anesthesia regularly and adjust as needed. 3. Maintain the animal's body temperature with a heating pad and allow for a stable baseline period before drug administration. |
| Exaggerated hypotensive response to hexamethonium leading to cardiovascular collapse. | 1. Dose of hexamethonium is too high. 2. Synergistic effects with the anesthetic agent. | 1. Start with a lower dose of hexamethonium and perform a dose-response curve to determine the optimal concentration. 2. Be aware of the cardiovascular effects of the chosen anesthetic and consider its potential interaction with hexamethonium. |
| Blunted or absent hypotensive response to hexamethonium. | 1. Low basal sympathetic tone. 2. Intravenous line is not patent. | 1. The animal may have a low level of sympathetic activity under the experimental conditions. 2. Confirm the patency of the intravenous line by flushing with a small volume of saline. |
Quantitative Data
Table 1: Effect of Hexamethonium on Mean Arterial Pressure (MAP), Heart Rate (HR), and Renal Sympathetic Nerve Activity (RSNA) in Anesthetized Rats.
| Hexamethonium Dose (mg/kg) | Change in MAP (mmHg) in Wistar Rats | Change in MAP (mmHg) in SHRs | Change in HR (bpm) in Wistar Rats | Change in HR (bpm) in SHRs | Change in RSNA (%) in Wistar Rats | Change in RSNA (%) in SHRs |
| 0.2 | -15 ± 3 | -18 ± 4 | -20 ± 5 | -25 ± 6 | -25 ± 5 | -30 ± 7 |
| 1.0 | -35 ± 5 | -45 ± 6 | -40 ± 7 | -50 ± 8 | -50 ± 8 | -60 ± 9 |
| 5.0 | -50 ± 7 | -70 ± 8 | -60 ± 9 | -75 ± 10 | -70 ± 10 | -85 ± 11 |
| 25.0 | -55 ± 8 | -75 ± 9 | -65 ± 10 | -80 ± 11 | -75 ± 11 | -90 ± 12 |
*Data are presented as mean ± SEM. *P<0.05 vs. Wistar rats. Spontaneously Hypertensive Rats (SHRs) show a greater reduction in MAP and RSNA at higher doses.[5][6]
Table 2: Effect of Hexamethonium on Cardiac Output and Stroke Volume in Animal Models.
| Parameter | Control | Hexamethonium |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Stroke Volume (mL) | 35 ± 4 | 25 ± 3 |
| Heart Rate (bpm) | 70 ± 5 | 72 ± 6 |
*Data are presented as mean ± SEM. *P<0.05 vs. Control. Note the significant decrease in cardiac output and stroke volume with a minimal change in heart rate, indicating a direct myocardial depressive effect independent of heart rate changes.[3]
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings
Objective: To determine the vasodilatory effect of hexamethonium on pre-contracted isolated rat thoracic aortic rings.
Materials:
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Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
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Phenylephrine or Norepinephrine
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Hexamethonium bromide
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Isolated organ bath system with force transducer
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Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% indicates a viable endothelium.
-
Wash the rings thoroughly to return to baseline tension.
-
-
Hexamethonium-Induced Vasodilation:
-
Induce a stable contraction with phenylephrine.
-
Once the contraction plateau is reached, cumulatively add increasing concentrations of hexamethonium (e.g., 10⁻⁸ to 10⁻³ M) to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value for hexamethonium-induced vasodilation.
-
Protocol 2: Myocardial Depression Assessment in a Langendorff Isolated Heart Preparation
Objective: To evaluate the direct effects of hexamethonium on myocardial contractility and heart rate in an isolated perfused rat heart.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Krebs-Henseleit solution (as above)
-
Hexamethonium bromide
-
Langendorff perfusion system
-
Intraventricular balloon catheter and pressure transducer
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ECG electrodes
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Data acquisition system
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and perform a thoracotomy.
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Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure of 70-80 mmHg and a temperature of 37°C.
-
-
Instrumentation and Equilibration:
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Place ECG electrodes on the heart to record heart rate.
-
Allow the heart to stabilize for 20-30 minutes.
-
-
Baseline Measurements:
-
Record baseline left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.
-
-
Hexamethonium Administration:
-
Introduce hexamethonium into the perfusate at increasing concentrations (e.g., 10⁻⁷ to 10⁻⁴ M).
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Allow the heart to stabilize for 10-15 minutes at each concentration before recording the hemodynamic parameters.
-
-
Data Analysis:
-
Express the changes in LVDP and HR as a percentage of the baseline values.
-
Construct concentration-response curves to determine the negative inotropic and chronotropic effects of hexamethonium and calculate the respective IC₅₀ values.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of hexamethonium action.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Hexamethonium for Effective Ganglionic Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hexamethonium for achieving effective ganglionic blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hexamethonium?
A1: Hexamethonium is a non-depolarizing ganglionic blocker. Its primary mechanism is the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1] It acts as an open-channel blocker, meaning it physically obstructs the ion pore of the nAChR after it has been opened by acetylcholine, thereby preventing depolarization of the postganglionic neuron.[1] This blockade is non-competitive and voltage-dependent.[2][3]
Q2: Is the blocking effect of Hexamethonium dependent on membrane potential?
A2: Yes, the blocking action of Hexamethonium is voltage-dependent. The blockade is more pronounced at hyperpolarized (more negative) membrane potentials.[2][4] This is a critical consideration for electrophysiology experiments, as changes in the cell's membrane potential will alter the efficacy of the block.
Q3: Does Hexamethonium affect muscarinic acetylcholine receptors?
A3: No, Hexamethonium is selective for nicotinic acetylcholine receptors and does not have any significant effect on muscarinic acetylcholine receptors (mAChRs).[1]
Q4: Can Hexamethonium cross the blood-brain barrier?
A4: Hexamethonium is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier, making it primarily active in the peripheral nervous system.[5][6][7]
Q5: How long does the effect of Hexamethonium last?
A5: The duration of action can vary depending on the dose and route of administration. In vivo, its effects are relatively short-lived due to rapid renal excretion.
Troubleshooting Guide
Issue 1: Incomplete or variable ganglionic blockade in my in vitro preparation.
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Possible Cause 1: Suboptimal Concentration. The effective concentration of Hexamethonium can vary significantly between tissue types and experimental conditions.
-
Solution: Refer to the data table below for concentration ranges used in similar preparations. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental model.
-
-
Possible Cause 2: Voltage-Dependent Effects. If you are performing electrophysiological recordings, changes in the membrane potential of your cells will affect the degree of blockade.
-
Solution: Clamp the membrane potential at a hyperpolarized level to enhance the blocking effect of Hexamethonium. Be aware that the reduction in current amplitude will increase with hyperpolarization.[2]
-
-
Possible Cause 3: Presence of Hexamethonium-Resistant Neurotransmission. In some tissues, particularly the enteric nervous system, a portion of neurotransmission is resistant to Hexamethonium.[8]
-
Solution: Consider the possibility of non-nicotinic neurotransmission in your preparation. This may involve other neurotransmitters and receptors that will not be blocked by Hexamethonium. Further pharmacological characterization with other antagonists may be necessary.
-
-
Possible Cause 4: Drug Solution Degradation. Improperly stored or prepared Hexamethonium solutions may lose efficacy.
-
Solution: Prepare fresh solutions of Hexamethonium for each experiment from a high-quality source. Follow the manufacturer's instructions for storage.
-
Issue 2: Unexpected cardiovascular effects in my in vivo experiment.
-
Possible Cause 1: Compensatory Reflexes. Ganglionic blockade will disrupt both sympathetic and parasympathetic outflow, leading to complex cardiovascular responses. The initial response can be a drop in blood pressure, which may be followed by compensatory mechanisms.
-
Solution: When assessing the degree of sympathetic tone, it is the peak depressor response to Hexamethonium that provides a consistent measure.[9] Be aware that interactions with other systems, such as the renin-angiotensin system and vasopressin, can influence the overall cardiovascular response.[9][10]
-
-
Possible Cause 2: Inadequate Dosing. The dose required for complete ganglionic blockade can be substantial and may vary between animal species and strains.
-
Solution: Consult the data table for reported in vivo doses. It may be necessary to administer a bolus dose followed by a continuous infusion to maintain a steady level of blockade.[11][12] The effectiveness of the blockade should be confirmed by testing for the absence of reflex responses to pressor or depressor agents.[11]
-
Issue 3: Augmentation of twitch response observed in smooth muscle preparations.
-
Possible Cause: In some preparations, such as the guinea-pig ileum longitudinal muscle-myenteric plexus, Hexamethonium has been observed to augment twitch contractions at certain concentrations.[13]
-
Solution: This effect is thought to be due to the blockade of a tonic inhibitory nicotinic input to other neuronal components. Be aware of this potential effect and consider its implications when interpreting your results. The use of other antagonists may be necessary to dissect the underlying mechanisms.
-
Data Presentation: Effective Concentrations of Hexamethonium
| Experimental Model | Application | Concentration/Dose | Observed Effect | Reference |
| Frog Skeletal Muscle | In Vitro Electrophysiology | ~200 µM | Equilibrium constant for competitive antagonism | [2][14] |
| Rat Submandibular Ganglion Cells | In Vitro Electrophysiology | 2-30 µM | Voltage-dependent reduction of e.s.c. amplitude | |
| Guinea-Pig Ileum | In Vitro Smooth Muscle Contraction | 300 µM - 1 mM | Augmentation of twitch contractions | [13] |
| Rat Phrenic Nerve-Hemidiaphragm | In Vitro Electrophysiology | 200 µM | Increased quantal content of endplate currents | |
| Conscious Rats | In Vivo Blood Pressure Regulation | 20 mg/kg (bolus) | Peak depressor response, measure of neurogenic pressor activity | [9] |
| Conscious Rats | In Vivo Chronic Ganglionic Blockade | Continuous infusion | Effective clamping of sympathetic tone | [11] |
| Conscious Rats | In Vivo Cardiovascular Studies | 5 mg/kg (bolus) followed by 5 mg/kg/30 min infusion | Significant reduction in blood pressure and plasma neuropeptide Y | [12] |
| Anesthetized Rats | In Vivo Sympathetic Nerve Activity | Intravenous injection | Reduction in renal sympathetic nerve activity and mean arterial pressure | [15] |
| Canine Intracardiac Ganglion | In Vivo Perfusion | 5 mg | Complete abolishment of postganglionic response | [16] |
| Conscious Dogs | In Vivo Cardiovascular Studies | High doses | Ganglionic blockade contributing to heart rate effects | [17] |
| Rat Ileum | In Vivo Gene Expression | Intravenous infusion | Diminished apolipoprotein A-IV gene expression | [18] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Ganglionic Blockade in Isolated Tissue
-
Tissue Preparation: Dissect the target tissue (e.g., superior cervical ganglion, ileum segment) and place it in a temperature-controlled organ bath containing appropriate physiological saline solution (e.g., Krebs solution) continuously bubbled with 95% O₂ and 5% CO₂.
-
Stimulation: Use a suction electrode or bipolar platinum electrodes to stimulate the preganglionic nerve trunk with single pulses or trains of pulses at a defined frequency and voltage.
-
Recording: Record the postganglionic response, which could be a compound action potential using a suction electrode, or a contractile response of a smooth muscle preparation using an isometric force transducer.
-
Baseline Measurement: Record baseline responses to preganglionic stimulation for a stable period.
-
Hexamethonium Application:
-
Prepare a stock solution of Hexamethonium bromide or chloride in distilled water or the physiological saline solution.
-
Add Hexamethonium to the organ bath to achieve the desired final concentration. It is advisable to start with a concentration in the low micromolar range and progressively increase it to construct a concentration-response curve.
-
Allow the tissue to equilibrate with the Hexamethonium solution for a sufficient period (e.g., 10-15 minutes) before resuming stimulation.
-
-
Post-Hexamethonium Measurement: Record the responses to preganglionic stimulation in the presence of Hexamethonium.
-
Washout: To test for reversibility, replace the Hexamethonium-containing solution with fresh physiological saline and monitor the recovery of the response.
-
Data Analysis: Quantify the reduction in the postganglionic response as a percentage of the baseline response and plot it against the Hexamethonium concentration.
Protocol 2: In Vivo Assessment of Ganglionic Blockade on Arterial Blood Pressure in Rats
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent. Catheterize the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer and a data acquisition system to record mean arterial pressure (MAP) and heart rate (HR).
-
Stabilization: Allow the animal to stabilize for a period of at least 30 minutes after surgery to obtain a stable baseline blood pressure and heart rate.
-
Hexamethonium Administration:
-
Monitoring: Continuously record MAP and HR throughout the experiment. The peak depressor response following the bolus injection is a key measure of the extent of sympathetic vasomotor tone.[9]
-
Confirmation of Blockade (Optional): To confirm complete ganglionic blockade, administer a ganglionic stimulant (e.g., DMPP) and verify the absence of a pressor response. Alternatively, assess the attenuation of reflex tachycardia or bradycardia in response to hypotensive or hypertensive agents, respectively.
-
Data Analysis: Calculate the change in MAP and HR from the baseline following Hexamethonium administration.
Mandatory Visualizations
Caption: Mechanism of Hexamethonium action at the autonomic ganglion.
Caption: General workflow for in vitro ganglionic blockade experiments.
Caption: Troubleshooting logic for incomplete Hexamethonium blockade.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. hexamethonium [drugcentral.org]
- 7. Hexamethonium - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. Evidence for an involvement of substance P, but not cholecystokinin-like peptides, in hexamethonium-resistant intestinal peristalsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal blood pressure recovery during ganglion blockade in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chronic infusion of hexamethonium and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hexamethonium-induced augmentation of the electrical twitch response in the guinea-pig ileum longitudinal muscle-myenteric plexus strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intravenous infusion of hexamethonium and atropine but not propranolol diminishes apolipoprotein A-IV gene expression in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Voltage-Dependent Block by Hexamethonium
Welcome to the technical support center for researchers studying the voltage-dependent block of ion channels by hexamethonium. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments and interpret your findings accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hexamethonium's voltage-dependent block?
A1: Hexamethonium is a non-depolarizing ganglionic blocker that primarily acts as an open channel blocker of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its blocking action is voltage-dependent, meaning the degree of block is influenced by the membrane potential.[3][4] The block becomes more pronounced as the cell membrane is hyperpolarized (made more negative).[3][5] This is because the positively charged hexamethonium molecule is driven into the open channel pore by the negative membrane potential, physically occluding the passage of ions.[1]
Q2: I am observing a reduction in the amplitude of my agonist-evoked currents in the presence of hexamethonium. How do I confirm this is due to a voltage-dependent block?
A2: To confirm voltage-dependent block, you should perform voltage-jump or voltage-ramp experiments using a voltage-clamp technique.[3][5] If the block is voltage-dependent, you will observe a greater reduction in current amplitude at more negative membrane potentials.[3][5] For instance, the reduction in endplate current amplitude caused by hexamethonium has been shown to increase e-fold with a 38 mV membrane hyperpolarization.[3]
Q3: My concentration-response curves for the agonist (e.g., acetylcholine) become less steep in the presence of hexamethonium. Is this expected?
A3: Yes, this is an expected observation. The log (concentration-response) curves for acetylcholine (ACh)-induced currents are less steep in the presence of hexamethonium, and this effect is more pronounced at more negative membrane potentials.[3][5] This change in the slope of the dose-response curve is a characteristic feature of open channel block.
Q4: Does hexamethonium only block nicotinic acetylcholine receptors?
A4: While hexamethonium is best known as a neuronal nicotinic receptor antagonist,[1][2] some studies have shown that at high concentrations, it can also block other channels, such as Ca2+-activated K+ channels.[6] This can lead to an increase in neuronal excitability.[6] It is crucial to consider potential off-target effects, especially when using high concentrations of hexamethonium.
Q5: What is the expected effect of hexamethonium on the time course of endplate currents?
A5: The effect of hexamethonium on the time course of endplate currents is generally small.[3][5] A slight prolongation of the decay phase may be observed, particularly at hyperpolarized potentials (more negative than -100 mV).[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable block by hexamethonium. | 1. Channel is not in the open state: Hexamethonium is an open channel blocker. | Ensure that your experimental protocol includes the application of an agonist (e.g., acetylcholine) to open the channels before or during hexamethonium application. |
| 2. Incorrect membrane potential: The block is voltage-dependent and may be weak at depolarized potentials. | Systematically vary the holding potential to more negative values (e.g., -60 mV, -80 mV, -100 mV) to see if the block becomes apparent. | |
| 3. Hexamethonium concentration is too low. | Consult the literature for effective concentrations. For nAChRs, concentrations in the micromolar to millimolar range are often used.[7][8] | |
| 4. The ion channel subtype is insensitive to hexamethonium. | Hexamethonium is selective for neuronal nAChRs and does not significantly block muscle-type nAChRs or muscarinic acetylcholine receptors.[1][2] Verify the identity of the channel you are studying. | |
| Variability in the degree of block between experiments. | 1. Inconsistent holding potential. | Ensure the holding potential is stable and consistent across all experiments you wish to compare. |
| 2. Fluctuation in agonist concentration. | Maintain a constant and saturating concentration of the agonist to ensure a consistent number of open channels. | |
| 3. Rundown of the current. | Monitor the stability of the agonist-evoked current over time before applying hexamethonium. If the current is not stable, address the cause of the rundown (e.g., improve cell health, use perforated patch). | |
| Unexpected changes in cell excitability. | 1. Off-target effects of hexamethonium. | High concentrations of hexamethonium may block other channels, such as Ca2+-activated K+ channels, leading to increased excitability.[6] Consider using a lower concentration or a more specific blocker if available. |
| 2. Hexamethonium may affect presynaptic acetylcholine release. | Some studies suggest that hexamethonium can increase evoked acetylcholine release by blocking presynaptic nAChRs.[7] This could complicate the interpretation of postsynaptic effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of hexamethonium on nicotinic acetylcholine receptors from the literature. Note that these values can vary depending on the specific receptor subtype, expression system, and experimental conditions.
| Receptor/System | Agonist | Membrane Potential | IC50 | Reference |
| Frog Skeletal Muscle nAChR | Acetylcholine | +50 mV | ~200 µM (for competitive antagonism) | [3][5] |
| Rat Phrenic Nerve/Hemidiaphragm | - | - | 200 µM (concentration used to observe effects) | [7] |
| Human Brain nAChR | (-)-[3H]Nicotine | Not applicable (binding assay) | > 50 µM | [8] |
Experimental Protocols
Protocol 1: Characterizing Voltage-Dependent Block using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the voltage-dependent block of agonist-activated currents by hexamethonium.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Cell line or primary neurons expressing the ion channel of interest
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
Agonist stock solution (e.g., Acetylcholine)
-
Hexamethonium stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to obtain micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist at a concentration that elicits a stable, submaximal current.
-
Once a stable baseline current is achieved, co-apply the agonist with the desired concentration of hexamethonium.
-
-
Voltage Protocol:
-
To assess voltage dependence, apply a series of voltage steps or a voltage ramp.
-
Voltage Step Protocol: From the holding potential of -60 mV, apply voltage steps in 20 mV increments, for example, from -120 mV to +40 mV, for a duration of 200-500 ms.
-
Voltage Ramp Protocol: Apply a voltage ramp from a hyperpolarized potential to a depolarized potential (e.g., -120 mV to +40 mV) over a period of 500 ms.
-
-
Data Acquisition and Analysis:
-
Record the currents during the application of the voltage protocols in the absence and presence of hexamethonium.
-
Measure the peak or steady-state current amplitude at each voltage step.
-
Plot the current-voltage (I-V) relationship. The degree of block can be quantified by comparing the current amplitudes at each voltage in the control and hexamethonium conditions.
-
Calculate the percentage of block at each voltage: % Block = (1 - (I_hex / I_control)) * 100.
-
Plot the percentage of block as a function of voltage.
-
Visualizations
Mechanism of Voltage-Dependent Open Channel Block
Caption: Mechanism of voltage-dependent open channel block by hexamethonium.
Experimental Workflow for Characterizing Voltage-Dependent Block
Caption: Workflow for characterizing voltage-dependent block.
Troubleshooting Logic for Hexamethonium Experiments
Caption: Troubleshooting decision tree for absent hexamethonium block.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hexamethonium increases the excitability of sympathetic neurons by the blockade of the Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexamethonium- and methyllycaconitine-induced changes in acetylcholine release from rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Azamethonium Technical Support Center: Stability and Long-term Storage Guidelines
Welcome to the technical support center for Azamethonium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and long-term storage of this compound, along with troubleshooting advice for common experimental issues.
Disclaimer: Limited publicly available stability data exists for this compound. The following information is based on general chemical principles, best practices for pharmaceutical stability testing, and data from structurally related compounds. It is highly recommended that users perform their own stability studies for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound bromide?
A1: Solid this compound bromide should be stored in a well-sealed container to protect it from moisture, as it is known to be hygroscopic. It should also be protected from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize the potential for degradation.
Q2: How long can I store this compound in an aqueous solution?
A2: Due to the potential for hydrolysis, it is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, the solution should be kept refrigerated (2-8°C) and used within 24 hours. The pH of a saturated aqueous solution is approximately 6.5.[1] Stability in aqueous solutions can be pH-dependent, and it is advisable to buffer the solution to a pH appropriate for your specific experiment.
Q3: What are the signs of this compound degradation?
A3: Physical signs of degradation in solid this compound can include a change in color or the presence of visible impurities. For solutions, degradation may be indicated by a change in color, the formation of a precipitate, or a change in pH. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect and quantify any degradation products.
Q4: I am seeing unexpected results in my experiment using this compound. What could be the cause?
A4: Unexpected results could be due to several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the potential cause.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity | Degradation of this compound due to improper storage or solution instability. | Prepare a fresh solution of this compound from a properly stored solid stock. Verify the concentration and purity of the solution using a validated analytical method. |
| Interaction with other components in the experimental medium. | Evaluate the compatibility of this compound with all excipients and media components. Perform a compatibility study if necessary. | |
| Precipitate formation in solution | Poor solubility at the prepared concentration or pH. | Check the solubility of this compound in your specific solvent and at the intended pH. Consider adjusting the concentration or pH, or using a different solvent system. |
| Degradation product with lower solubility has formed. | Analyze the precipitate to identify its composition. This can help in understanding the degradation pathway. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize the solution preparation procedure, including the source of the solvent, weighing and dissolution techniques, and storage of the solution. |
| Degradation of the stock material. | Re-evaluate the purity of the solid this compound stock. If necessary, use a fresh batch of the compound. |
Long-Term Storage Conditions
| Form | Temperature | Light | Humidity | Container | Notes |
| Solid | 2-8°C (Recommended) | Protect from light | Store in a desiccator or with a desiccant | Tightly sealed, light-resistant container | This compound bromide is hygroscopic. |
| Aqueous Solution | 2-8°C | Protect from light | N/A | Tightly sealed, light-resistant container | Prepare fresh whenever possible. Use within 24 hours if stored. |
Experimental Protocols
Due to the lack of specific published stability studies for this compound, the following are generalized, best-practice protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4][5]
1.1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For acid hydrolysis, add hydrochloric acid (HCl) to a final concentration of 0.1 M.
-
For base hydrolysis, add sodium hydroxide (NaOH) to a final concentration of 0.1 M.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a suitable analytical method (e.g., HPLC).
1.2. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Analyze the samples by HPLC.
1.3. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound bromide in a controlled temperature oven (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 1, 5, 10, 30 days).
-
Prepare solutions of the stressed solid and analyze by HPLC.
1.4. Photostability:
-
Expose a solution of this compound and the solid drug to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Keep a control sample protected from light at the same temperature.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound and its potential degradation products have absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Potential Degradation Pathways
Based on the chemical structure of this compound, a quaternary ammonium compound, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkages in the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.
-
Thermal Degradation: At elevated temperatures, quaternary ammonium compounds can undergo decomposition. For this compound, this could involve the loss of ethyl or methyl groups from the quaternary nitrogen atoms (de-alkylation).[6]
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
Caption: General experimental workflow for assessing this compound stability.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. Mechanism of long-lasting block of ganglion nicotinic receptors by mono-ammonium compounds with long aliphatic chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
- 6. Thermal decomposition of thonzonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific effects of Hexamethonium in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the non-specific effects of Hexamethonium in their assays.
Frequently Asked Questions (FAQs)
Q1: What is Hexamethonium and what is its primary mechanism of action?
A1: Hexamethonium is a non-depolarizing ganglionic blocker. Its primary mechanism of action is as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist. It acts in autonomic ganglia by binding to the nAChR, though not at the acetylcholine binding site itself, thereby blocking neurotransmission.
Q2: What are the known non-specific effects of Hexamethonium?
A2: Hexamethonium is known for its lack of specificity. Its primary non-specific effects include acting as a weak antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype. It can also have complex and sometimes paradoxical effects at the neuromuscular junction.
Q3: Why was Hexamethonium discontinued for clinical use?
A3: The non-specificity of Hexamethonium led to its discontinuation for therapeutic uses, such as in the treatment of chronic hypertension. The combined sympatholytic and parasympatholytic side effects were difficult to manage clinically.
Q4: Are there more specific alternatives to Hexamethonium?
A4: Yes, for many applications, more specific nAChR antagonists are available. Mecamylamine is another ganglionic blocker that is often compared to Hexamethonium and is noted to have different sites of action on nicotinic receptors. For specific nAChR subtypes, other antagonists may be more appropriate.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in the presence of Hexamethonium.
Possible Cause: Your results may be influenced by Hexamethonium's off-target effects on muscarinic receptors.
Troubleshooting Steps:
-
Control Experiment with a Muscarinic Antagonist:
-
Include a control group where you pre-incubate your cells or tissue with a general muscarinic antagonist, such as atropine, before adding Hexamethonium. Atropine will block the muscarinic receptors, isolating the effects of Hexamethonium to the nicotinic receptors.
-
If the unexpected results are diminished or eliminated in the presence of atropine, it strongly suggests a muscarinic off-target effect.
-
-
Dose-Response Curve Analysis:
-
Perform a full dose-response curve for Hexamethonium. Non-specific effects may only be apparent at higher concentrations.
-
Compare the potency of Hexamethonium in your assay with its known affinity for nicotinic and muscarinic receptors (see Table 1).
-
-
Use a More Specific Antagonist:
-
Repeat the experiment with a more specific nAChR antagonist, such as mecamylamine, and compare the results.
-
Issue 2: Observing neuromuscular effects in tissue preparations.
Possible Cause: Hexamethonium can have direct effects on the neuromuscular junction, which may be independent of its ganglionic blocking activity.
Troubleshooting Steps:
-
Isolate the Neuromuscular Junction:
-
If your assay involves nerve-muscle preparations, be aware that Hexamethonium can modulate neurotransmitter release and postsynaptic responses.
-
Consult literature specific to your preparation to understand the expected effects of Hexamethonium at the neuromuscular junction.
-
-
Control for Cholinesterase Inhibition:
-
At high concentrations, Hexamethonium can inhibit acetylcholinesterase. This can lead to an accumulation of acetylcholine and potentiate effects that are not directly related to nAChR antagonism.
-
Consider including a control with an acetylcholinesterase inhibitor to understand the potential impact on your system.
-
Quantitative Data Summary
Table 1: Affinity of Hexamethonium for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M1 (cerebrocortical) | 3.28 |
| M2 (cardiac) | 3.68 |
| M3 (submaxillary gland) | 2.61 |
Data from functional and radioligand binding studies.
Table 2: Comparative IC50 Values of Nicotinic Antagonists
| Antagonist | Target | IC50 (mmol/L) |
Technical Support Center: Hexamethonium-Resistant Peristalsis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating hexamethonium-resistant peristaltic activity.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is hexamethonium-resistant peristalsis? A1: Hexamethonium-resistant peristalsis is a form of intestinal motility that persists even after the application of hexamethonium, a ganglionic blocker that inhibits nicotinic acetylcholine receptors.[1][2] While nicotinic receptors are crucial for standard enteric neurotransmission, their blockade reveals alternative, non-nicotinic neural pathways capable of coordinating peristalsis.[2][3][4] This activity is still dependent on the enteric nervous system, as it is abolished by the neurotoxin tetrodotoxin (TTX).[1][2]
Q2: Why is studying this phenomenon important? A2: Understanding hexamethonium-resistant mechanisms is crucial because it uncovers the redundancy and complexity of neural circuits controlling gut motility. These alternative pathways may play a significant role in certain physiological or pathophysiological conditions and could represent novel targets for therapeutic drugs in gastrointestinal disorders.
Q3: Which neurotransmitters are implicated in hexamethonium-resistant peristalsis? A3: Key neurotransmitters and receptors involved include acetylcholine acting on muscarinic receptors and tachykinins, such as Substance P, acting on neurokinin (NK) receptors (NK1, NK2, and NK3).[1][5][6] Studies show that atropine (a muscarinic antagonist) can suppress this activity, and tachykinin antagonists can strongly inhibit it.[1][6] Nitric oxide (NO) also plays a modulatory role in peristalsis.[7][8][9]
Troubleshooting Experimental Results
Q4: I've applied hexamethonium, but peristalsis continues. Is my experiment failing? A4: Not necessarily. The persistence of peristalsis after hexamethonium application is the phenomenon of interest. Studies in guinea pig colon and ileum show that after a potential temporary pause, peristalsis can recover and continue in the presence of nicotinic antagonists.[1][2][4] Your observation is the first step in investigating this alternative neural pathway.
Q5: The peristaltic activity in my preparation is abolished by Tetrodotoxin (TTX) but not by hexamethonium. What does this indicate? A5: This is a key finding that confirms the activity you are observing is neurally mediated. TTX is a potent voltage-gated sodium channel blocker that silences most neural activity.[2] The fact that TTX abolishes peristalsis while hexamethonium does not, strongly suggests that the motility is coordinated by enteric nerves through a non-nicotinic pathway.[1][2]
Q6: I've applied hexamethonium and atropine, and the peristalsis has stopped. What conclusion can I draw? A6: This result suggests that the hexamethonium-resistant activity in your preparation is dependent on muscarinic acetylcholine receptors. After blocking the primary nicotinic pathway with hexamethonium, the remaining propulsive force is likely mediated by acetylcholine acting on muscarinic receptors at the neuromuscular junction.[1]
Q7: My preparation shows activity even after applying hexamethonium, atropine, and a tachykinin antagonist. What could be happening? A7: While unexpected, some studies have shown that peristalsis can still occur in a portion of animals even after a combined blockade of nicotinic, muscarinic, and tachykinin (NK2) receptors, along with N-type calcium channels (using ω-conotoxin).[2][10] This points to yet unidentified neurotransmitters or mechanisms driving propulsion.[2][10] Ensure your antagonists are at effective concentrations and that the tissue remains viable. The activity should, however, still be sensitive to TTX.[2]
Data Presentation: Pharmacological Agents
The following tables summarize the effects of various antagonists on peristaltic activity and provide common concentration ranges.
Table 1: Summary of Antagonist Effects on Peristalsis
| Antagonist | Target Receptor/Channel | Primary Effect on Hexamethonium-Resistant Peristalsis | Species/Tissue Model |
| Hexamethonium | Nicotinic Acetylcholine Receptors | Defines the condition; peristalsis persists despite its presence.[2][4] | Guinea Pig Ileum & Colon[1][2] |
| Tetrodotoxin (TTX) | Voltage-Gated Sodium Channels | Abolishes all neurally-mediated peristalsis.[1][2] | Guinea Pig Ileum & Colon[2] |
| Atropine | Muscarinic Acetylcholine Receptors | Totally suppresses or strongly inhibits the activity.[1][2] | Guinea Pig Ileum & Colon[1][2] |
| Spantide / Ibodutant | Tachykinin (NK1/NK2) Receptors | Strongly inhibits the activity.[1][2] | Guinea Pig Ileum & Colon[1][2] |
| SR 142801 | Tachykinin (NK3) Receptors | Can inhibit propulsion in the presence of partial nicotinic blockade.[6] | Guinea Pig Colon[6] |
| ω-Conotoxin GVIA | N-type Calcium Channels | Can reduce propagation velocity or abolish peristalsis in some preparations.[2][10] | Guinea Pig Colon[2] |
| L-NAME | Nitric Oxide Synthase (NOS) | Increases the frequency of peristalsis by inhibiting NO production.[7][11] | Guinea Pig Ileum[7] |
Table 2: Common Experimental Concentrations of Pharmacological Agents
| Agent | Concentration Range | Solvent | Purpose |
| Hexamethonium | 100 µM - 1 mM | Saline/Krebs solution | Nicotinic receptor blockade[12] |
| Tetrodotoxin (TTX) | 1 µM | Saline/Krebs solution | Neuronal blockade[2] |
| Atropine | 1 µM | Saline/Krebs solution | Muscarinic receptor blockade[5] |
| Ibodutant (MEN-15596) | 1 µM | DMSO | NK2 receptor antagonist[2] |
| ω-Conotoxin GVIA | 100-200 nM | Saline/Krebs solution | N-type Ca2+ channel blockade[2] |
| L-NAME | 10 µM - 300 µM | Saline/Krebs solution | NOS inhibition[7][9] |
Experimental Protocols
Isolated Guinea Pig Intestinal Segment Peristalsis Assay
This protocol describes a common ex vivo method to study peristaltic reflexes.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Immediately perform a laparotomy and carefully resect a segment of the distal ileum or distal colon.[13]
-
Place the segment in a petri dish filled with chilled, oxygenated Krebs solution (95% O₂, 5% CO₂).
-
Gently flush the lumen with Krebs solution to remove contents.
-
Carefully remove the mesentery and any adhering fat tissue.[13][14]
2. Organ Bath Setup:
-
Transfer the intestinal segment to a temperature-controlled organ bath (37°C) containing circulating, oxygenated Krebs solution.
-
Cannulate the oral and anal ends of the segment. Secure one end to a fixed point and the other to an outflow tube or force transducer, depending on the measurement setup.
3. Eliciting Peristalsis:
-
Peristalsis is typically induced by radial distension of the intestinal wall.[6][7]
-
This can be achieved by infusing Krebs solution into the lumen at a constant rate or by inserting an artificial pellet (e.g., a small balloon or custom-formed fecal pellet).[2][6]
-
Allow the preparation to equilibrate and establish a stable pattern of peristaltic waves.
4. Pharmacological Intervention:
-
Once a stable baseline of peristaltic activity is recorded, introduce pharmacological agents into the organ bath.
-
Step A (Induce Resistance): Add hexamethonium to the bath at the desired final concentration (e.g., 100 µM) and allow it to take effect. A temporary cessation of peristalsis may occur, followed by recovery.[4]
-
Step B (Troubleshooting/Mechanism Investigation): Once hexamethonium-resistant activity is stable, add subsequent antagonists (e.g., atropine, tachykinin antagonists, TTX) to probe the underlying mechanisms.
-
Ensure adequate washout periods between different drug applications if conducting multiple tests on the same tissue.
5. Data Acquisition and Analysis:
-
Use video imaging to create spatiotemporal maps of intestinal wall movements.[2][4]
-
Alternatively, use manometry to measure intraluminal pressure changes or transducers to measure muscle contractions.
-
Key parameters to analyze include the velocity of pellet/fluid propulsion, frequency of peristaltic waves, and amplitude of contractions.[2]
Visualizations
Signaling Pathways
Caption: Standard vs. Hexamethonium-Resistant signaling pathways in peristalsis.
Experimental Workflow
References
- 1. Evidence for an involvement of substance P, but not cholecystokinin-like peptides, in hexamethonium-resistant intestinal peristalsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo evidence for the involvement of tachykinin NK3 receptors in the hexamethonium-resistant inhibitory transmission in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin-dependent and -independent components of peristalsis in the guinea pig isolated distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of nitric oxide in the peristalsis in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of nitric oxide-dependent and -independent mechanisms in peristalsis and accommodation in the rabbit distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual excitatory and inhibitory effect of nitric oxide on peristalsis in the guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peristalsis and propulsion of colonic content can occur after blockade of major neuroneuronal and neuromuscular transmitters in isolated guinea pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of nitric oxide in esophageal peristalsis in the opossum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. protocols.io [protocols.io]
Technical Support Center: Hexamethonium and Acetylcholinesterase
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the weak anticholinesterase activity of Hexamethonium.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of Hexamethonium's effect on acetylcholinesterase (AChE) activity.
Issue 1: No observable inhibition of AChE activity.
-
Question: I've added Hexamethonium to my AChE assay, but I'm not seeing any reduction in enzyme activity. Is the compound inactive?
-
Answer: Hexamethonium is a very weak inhibitor of AChE, and its effect may not be apparent at low concentrations. Consider the following troubleshooting steps:
-
Concentration Range: Ensure you are using a sufficiently high concentration range for Hexamethonium. Significant inhibition is typically observed in the millimolar (mM) range.[1]
-
Purity of Hexamethonium: Verify the purity of your Hexamethonium salt (e.g., Hexamethonium bromide). Impurities could interfere with the assay.
-
Enzyme Concentration: An excessively high concentration of AChE can mask the effect of a weak inhibitor. Try reducing the enzyme concentration in your assay, ensuring the reaction rate remains linear and measurable.
-
Substrate Concentration: The inhibitory effect of Hexamethonium can be influenced by the substrate (acetylthiocholine) concentration due to its mixed-type inhibition profile.[1] Varying the substrate concentration may help reveal the inhibitory activity.
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Question: My calculated IC50 value for Hexamethonium's inhibition of AChE varies significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values for weak inhibitors are a common challenge. Here are some factors to investigate:
-
Assay Conditions: Precisely control and document all assay parameters, including temperature, pH, and incubation times. Minor variations can significantly impact the activity of both the enzyme and the weak inhibitor.
-
Solvent Effects: If Hexamethonium is dissolved in a solvent other than the assay buffer, ensure the final solvent concentration is low and consistent across all wells. Some solvents can affect enzyme activity.
-
Pipetting Accuracy: Weak inhibitors require a wider concentration range, making accurate serial dilutions critical. Calibrate your pipettes and use proper pipetting techniques to minimize errors.
-
Data Analysis: Use a sufficient number of data points to generate a reliable dose-response curve. Ensure your curve-fitting algorithm is appropriate for the observed inhibition pattern.
-
Issue 3: Difficulty in determining the mechanism of inhibition.
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Question: I'm struggling to characterize the type of inhibition Hexamethonium exerts on AChE. How can I clarify this?
-
Answer: Hexamethonium has been reported to exhibit a hyperbolic (partial) mixed-type inhibition of AChE.[1] This means it can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities, and it does not drive the inhibition to 100% even at saturating concentrations. To determine the inhibition mechanism:
-
Enzyme Kinetics Studies: Perform kinetic experiments by measuring the initial reaction velocity at various substrate and inhibitor concentrations.
-
Lineweaver-Burk Plot: Plot the data using a Lineweaver-Burk (double reciprocal) plot. For mixed-type inhibition, the lines will intersect to the left of the y-axis.
-
Dixon Plot: A Dixon plot (1/velocity vs. inhibitor concentration at fixed substrate concentrations) can also be used to determine the inhibition constant (Ki).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological action of Hexamethonium?
A1: Hexamethonium is primarily known as a ganglionic blocker. It acts as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[2] Its action is mainly through blocking the ion pore of the nAChR, rather than competing with acetylcholine at its binding site.[2]
Q2: How potent is Hexamethonium as an anticholinesterase agent?
A2: Hexamethonium is a very weak inhibitor of acetylcholinesterase. Its IC50 value is in the millimolar range, indicating a low potency compared to classical AChE inhibitors.[1]
Q3: What type of inhibition does Hexamethonium exhibit on acetylcholinesterase?
A3: Studies have shown that Hexamethonium acts as a hyperbolic (partial) mixed-type inhibitor of acetylcholinesterase.[1] This is a combination of partial competitive and non-competitive inhibition. One study also described it as an uncompetitive inhibitor.[3]
Q4: Can Hexamethonium's anticholinesterase activity be observed in vivo?
A4: Given its very weak in vitro activity and its primary, more potent action as a ganglionic blocker, the anticholinesterase activity of Hexamethonium is unlikely to be physiologically significant in vivo under normal therapeutic doses.
Q5: Does Hexamethonium bind to the active site of acetylcholinesterase?
A5: The mixed-type inhibition pattern suggests that Hexamethonium can bind to a site other than the active site (allosteric site) on the enzyme, and also to the enzyme-substrate complex.[1] Evidence suggests it has a greater affinity for a peripheral site than the active site.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of Hexamethonium against acetylcholinesterase.
| Compound | Enzyme Source | Substrate | IC50 | Ki | Inhibition Type | Reference |
| Hexamethonium | Camel Retina | Acetylthiocholine Iodide | ~2.52 mM | Ki(slope) = 0.30 mM, KI(intercept) = 0.17 mM | Hyperbolic (Partial) Mixed-Type | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Hexamethonium using Ellman's Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Hexamethonium on acetylcholinesterase activity using the colorimetric Ellman's assay.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
-
Hexamethonium bromide
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of Hexamethonium bromide in phosphate buffer (e.g., 100 mM).
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer
-
20 µL of various concentrations of Hexamethonium solution (prepare serial dilutions from the stock to cover a range, e.g., 0.1 mM to 10 mM final concentration). For the control wells (100% activity), add 20 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of AChE solution.
-
-
Include blank wells containing all components except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow Hexamethonium to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 10-15 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each Hexamethonium concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the Hexamethonium concentration and fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
-
Visualizations
Caption: Mixed-type inhibition of AChE by Hexamethonium.
Caption: Experimental workflow for determining Hexamethonium's IC50.
References
- 1. Evaluation of the nature of camel retinal acetylcholinesterase: inhibition by hexamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexamethonium - Wikipedia [en.wikipedia.org]
- 3. Effects of hexamethonium, phenothiazines, propranolol and ephedrine on acetylcholinesterase carbamylation by physostigmine, aldicarb and carbaryl: interaction between the active site and the functionally distinct peripheral sites in acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Central Nervous System Penetration of Hexamethonium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited central nervous system (CNS) penetration of Hexamethonium.
Understanding the Challenge: The Blood-Brain Barrier and Hexamethonium
Hexamethonium is a potent ganglionic blocker, historically used as an antihypertensive agent. Its mechanism of action involves the non-depolarizing blockade of nicotinic acetylcholine receptors in autonomic ganglia. However, its therapeutic potential for CNS-related research and applications is severely limited by its inability to cross the blood-brain barrier (BBB). This is primarily due to its chemical structure as a bis-quaternary ammonium compound, which renders it highly polar and hydrophilic.
This guide will explore various strategies to overcome this limitation, providing detailed experimental protocols and troubleshooting advice.
Quantitative Data Summary
A critical aspect of overcoming the BBB is understanding the physicochemical properties of the drug and the effectiveness of different delivery strategies. The following tables summarize key quantitative data related to Hexamethonium and CNS delivery.
Table 1: Physicochemical Properties of Hexamethonium
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 202.38 g/mol | Within the favorable range for passive diffusion (<400 Da). |
| Topological Polar Surface Area (TPSA) | 0 Ų | Extremely low TPSA indicates high polarity, a major impediment to crossing the lipophilic BBB. |
| Predicted LogP | -4.3 to -2.5 | Highly negative LogP values confirm the hydrophilic nature of Hexamethonium, predicting poor lipid membrane permeability. |
| Formal Charge | +2 | The permanent positive charges significantly hinder passive diffusion across the BBB. |
Table 2: Comparison of CNS Delivery Strategies for Hexamethonium (Hypothetical and Experimental Data)
| Delivery Strategy | Key Parameter | Result | Reference/Note |
| Unmodified Hexamethonium | Kp,uu,brain | Not experimentally determined, but predicted to be << 0.1 | Based on physicochemical properties. |
| Fullerene C60 Complex | Potency Increase | 40-fold increase in antagonizing central nicotine effects | Indicates enhanced CNS interaction. |
| Liposomal Encapsulation | Encapsulation Efficiency | ~81% (with Doxorubicin, a model compound) | Demonstrates the feasibility of encapsulating hydrophilic molecules.[1] |
| Focused Ultrasound (FUS) with Microbubbles | BBB Permeability Increase | Transient and localized | A physical method to temporarily open the BBB for drug entry. |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when attempting to deliver Hexamethonium to the CNS.
Q1: Why does Hexamethonium not cross the blood-brain barrier?
A1: Hexamethonium's structure contains two quaternary ammonium groups, which are permanently positively charged. This high polarity and resulting hydrophilicity prevent it from passively diffusing across the tightly packed, lipid-rich endothelial cells of the blood-brain barrier.
Q2: What are the main strategies I can use to deliver Hexamethonium to the brain?
A2: There are three primary approaches:
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Chemical Modification: Creating a more lipophilic prodrug of Hexamethonium that can cross the BBB and then be converted to the active form within the CNS.
-
Carrier-Mediated Transport: Encapsulating Hexamethonium in nanocarriers like liposomes or nanoparticles, or forming complexes with molecules like fullerenes, to facilitate its transport across the BBB.
-
Physical Disruption of the BBB: Using non-invasive techniques like focused ultrasound (FUS) with microbubbles to temporarily and locally open the BBB, allowing Hexamethonium to enter.
Q3: How can I assess whether my delivery strategy is successful?
A3: The most direct method is to measure the concentration of Hexamethonium in the brain's extracellular fluid using in vivo microdialysis in an animal model. You can also use indirect methods, such as measuring the antagonism of centrally-acting nicotinic agonists.
Q4: Are there any safety concerns with these delivery methods?
A4: Yes. Chemical modifications need to be carefully designed to ensure the prodrug is non-toxic and efficiently converted to the active drug only in the CNS. Carrier systems must be biocompatible and biodegradable. Physical methods like FUS require careful calibration to avoid tissue damage.
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.
Liposomal Encapsulation of Hexamethonium via Thin-Film Hydration
This protocol describes the preparation of liposomes to encapsulate the water-soluble Hexamethonium.
Experimental Workflow:
Caption: Workflow for liposome preparation and encapsulation.
Detailed Protocol:
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (e.g., 40°C).
-
Gradually reduce the pressure to evaporate the chloroform, leaving a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of Hexamethonium at the desired concentration.
-
Warm the Hexamethonium solution and the lipid film to a temperature above the lipid phase transition temperature.
-
Add the Hexamethonium solution to the flask and hydrate the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm followed by 50 nm).[1]
-
-
Purification:
-
Separate the liposome-encapsulated Hexamethonium from the free drug using dialysis against a suitable buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge and stability.
-
Quantify the encapsulation efficiency (EE%) by lysing the liposomes (e.g., with a detergent or organic solvent) and measuring the Hexamethonium concentration using a suitable analytical method (e.g., HPLC).
-
Troubleshooting Guide: Liposomal Encapsulation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Insufficient hydration time or temperature. 2. Inappropriate lipid composition. 3. Drug leakage during size reduction. | 1. Ensure hydration is performed above the lipid Tc and for an adequate duration. 2. Optimize the lipid-to-drug ratio.[2] 3. Use a less disruptive size reduction method like extrusion instead of probe sonication. |
| Inconsistent Liposome Size | 1. Incomplete film hydration. 2. Inefficient extrusion or sonication. | 1. Ensure a thin, even lipid film is formed. 2. Check the extruder for leaks and ensure the membrane is not clogged. Optimize sonication parameters (power, time). |
| Liposome Aggregation | 1. Unfavorable surface charge. 2. High liposome concentration. | 1. Incorporate charged lipids (e.g., DSPG for negative charge) to increase electrostatic repulsion. 2. Dilute the liposome suspension. |
In Vivo Brain Microdialysis for Hexamethonium Quantification
This protocol outlines the procedure for measuring unbound Hexamethonium concentrations in the brain of a rodent model.
Experimental Workflow:
Caption: Workflow for in vivo brain microdialysis.
Detailed Protocol:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., a Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small burr hole over the target brain region (e.g., striatum or hippocampus), using coordinates from a rat brain atlas.
-
Implant a guide cannula to the desired depth and secure it with dental cement.
-
-
Microdialysis Experiment:
-
After a recovery period, place the animal in a microdialysis bowl that allows free movement.
-
Insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
-
Sample Collection and Analysis:
-
Administer the Hexamethonium formulation (e.g., liposomal Hexamethonium) systemically.
-
Collect dialysate samples at predetermined time intervals (e.g., every 20-30 minutes).
-
Analyze the Hexamethonium concentration in the dialysate samples using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Probe Calibration:
-
Determine the in vivo recovery of the probe to accurately calculate the extracellular fluid concentration from the dialysate concentration. This can be done using the retrodialysis method.
-
Troubleshooting Guide: Brain Microdialysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Analyte Recovery | 1. Probe membrane is damaged or clogged. 2. Incorrect probe placement. 3. Instability of the analyte in the sample. | 1. Check probe integrity before and after the experiment. 2. Verify probe placement histologically after the experiment. 3. Add stabilizers to the collection vials if necessary and keep samples on ice. |
| High Variability in Baseline | 1. Insufficient equilibration time. 2. Animal stress. | 1. Extend the equilibration period. 2. Acclimatize the animal to the experimental setup before the study. |
| Fluid Loss or Gain in Tubing | 1. Leak in the system. 2. Osmotic imbalance between perfusate and extracellular fluid. | 1. Check all connections for leaks. 2. Ensure the aCSF is isotonic. |
Focused Ultrasound-Mediated BBB Opening
This section provides a general overview and troubleshooting for using focused ultrasound to enhance Hexamethonium delivery.
Signaling Pathway/Mechanism:
Caption: Mechanism of focused ultrasound-mediated BBB opening.
General Protocol Overview:
-
Anesthetize the animal and place it in a stereotaxic frame compatible with the FUS system.
-
Administer a bolus of microbubbles intravenously.
-
Immediately apply focused ultrasound to the target brain region. The ultrasound parameters (frequency, pressure, pulse duration) must be carefully optimized.
-
Administer Hexamethonium (or its formulation) intravenously, either before or immediately after FUS application.
-
Monitor for successful BBB opening using contrast-enhanced MRI.
-
Assess the CNS effects or measure brain concentrations of Hexamethonium.
Troubleshooting Guide: Focused Ultrasound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Insufficient BBB Opening | 1. Inadequate acoustic pressure. 2. Poor coupling between the transducer and the skull. 3. Microbubbles cleared too quickly. | 1. Gradually increase the acoustic pressure while monitoring for inertial cavitation. 2. Ensure proper acoustic coupling with degassed water or gel. 3. Administer Hexamethonium and microbubbles closer together in time. |
| Tissue Damage (e.g., Microhemorrhages) | 1. Excessive acoustic pressure causing inertial cavitation. 2. Standing waves. | 1. Reduce the acoustic pressure. Use a cavitation detector to monitor microbubble activity in real-time.[3] 2. Use frequency modulation or move the focal point during sonication. |
| Inflammatory Response | 1. FUS can trigger a sterile inflammatory response. | 1. Be aware of this potential confounder in your experimental design. The inflammatory response can be modulated by altering FUS parameters.[4] |
This technical support center provides a starting point for researchers aiming to overcome the challenge of Hexamethonium's limited CNS penetration. Successful delivery of this and other polar molecules to the brain requires careful experimental design, optimization, and troubleshooting.
References
- 1. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focused Ultrasound for Drug Delivery to the Brain: Ultrasound Frequency Matters - Focused Ultrasound Foundation [fusfoundation.org]
Validation & Comparative
A Comparative Analysis of Azamethonium and Tubocurarine at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological actions of Azamethonium and Tubocurarine at the neuromuscular junction (NMJ). By examining their mechanisms of action, quantitative effects, and the experimental protocols used to characterize them, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Tubocurarine is a classic, potent, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate. Its primary clinical and experimental use is to induce skeletal muscle relaxation. This compound, conversely, is primarily classified as a ganglionic blocker, exhibiting a higher affinity for nAChRs in autonomic ganglia than at the neuromuscular junction. While it can produce neuromuscular blockade at high concentrations, its potency is significantly lower than that of Tubocurarine. This fundamental difference in selectivity dictates their distinct pharmacological profiles and applications.
Mechanism of Action
Tubocurarine: As a competitive antagonist, Tubocurarine binds to the same recognition sites as acetylcholine (ACh) on the postsynaptic nAChRs at the neuromuscular junction.[1][2] This binding is reversible and does not lead to the opening of the ion channel. By occupying the ACh binding sites, Tubocurarine prevents the depolarization of the motor endplate by ACh, thereby inhibiting muscle contraction.[3]
This compound: this compound's primary site of action is the nAChRs of autonomic ganglia, where it acts as a non-depolarizing blocker.[4] Its effect at the neuromuscular junction is considered a secondary action, observed at concentrations significantly higher than those required for ganglionic blockade. The mechanism at the NMJ is also believed to be competitive antagonism of nAChRs, similar to Tubocurarine, but with a much lower affinity for the muscle-type nAChR subtype.
Quantitative Comparison of Effects
The following table summarizes the available quantitative data for Tubocurarine's activity at the neuromuscular junction. Due to its primary classification as a ganglionic blocker, specific and consistent quantitative data for this compound's direct action at the neuromuscular junction is limited in contemporary literature. Its potency is often described in qualitative terms or in comparison to its ganglionic blocking effects.
| Parameter | Tubocurarine | This compound | Species & Preparation |
| IC50 | 3.8 µM | Data not readily available | Rat Phrenic Nerve-Diaphragm[5] |
| Dissociation Constant (Kd) | ~0.34 µM (competitive block) | Data not readily available | Frog Muscle End-plates |
Note: The lack of readily available, direct quantitative data for this compound at the neuromuscular junction underscores its primary role as a ganglionic blocker with weak neuromuscular blocking activity.
Signaling Pathways and Experimental Workflows
To visualize the distinct sites of action and the experimental approaches used to study these compounds, the following diagrams are provided.
References
- 1. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System [bio-protocol.org]
- 2. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Hexamethonium - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Hexamethonium and Decamethonium Mechanisms at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two important pharmacological tools: Hexamethonium and Decamethonium. While both are quaternary ammonium compounds that interact with nicotinic acetylcholine receptors (nAChRs), their distinct effects at different receptor subtypes lead to vastly different physiological outcomes. This document summarizes key quantitative data, outlines detailed experimental protocols for their characterization, and provides visual representations of their signaling pathways and experimental workflows.
Core Mechanisms at a Glance
Hexamethonium is a non-depolarizing ganglionic blocker, primarily targeting neuronal nAChRs in autonomic ganglia.[1][2] It functions as an antagonist, blocking the ion channel of the receptor rather than competing with acetylcholine (ACh) for its binding site.[1] This action leads to a blockade of both sympathetic and parasympathetic nervous system transmission.[3][4]
In contrast, Decamethonium is a depolarizing neuromuscular blocking agent, acting as a partial agonist at the nAChRs of the skeletal muscle neuromuscular junction.[5] Its initial binding mimics ACh, causing depolarization and transient muscle fasciculations.[5] However, due to its resistance to degradation by acetylcholinesterase, it leads to persistent depolarization, rendering the motor endplate unresponsive to further stimulation and resulting in muscle paralysis.[5]
Quantitative Comparison of Receptor Interactions
The following table summarizes the quantitative data on the interaction of Hexamethonium and Decamethonium with different nAChR subtypes, as determined by electrophysiological studies on mouse receptors expressed in Xenopus oocytes.[6]
| Compound | Receptor Subtype | Action | Parameter | Value (µM) |
| Hexamethonium | α1β1εδ (muscle) | Antagonist | IC50 | 1.6 ± 0.2 |
| α7 (neuronal) | Antagonist | IC50 | 1.3 ± 0.1 | |
| α4β2 (neuronal) | Antagonist | IC50 | 1.4 ± 0.1 | |
| α3β4 (neuronal) | Antagonist | IC50 | 0.48 ± 0.05 | |
| Decamethonium | α1β1εδ (muscle) | Partial Agonist | EC50 | 40 ± 3 |
| α7 (neuronal) | Antagonist | IC50 | 7.4 ± 0.6 | |
| α4β2 (neuronal) | Antagonist | IC50 | 59 ± 6 | |
| α3β4 (neuronal) | Antagonist | IC50 | 28 ± 2 |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is crucial for characterizing the functional effects of drugs on ion channels like nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits (e.g., α1, β1, ε, δ for muscle-type or α7, α4, β2 for neuronal types). The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -70 mV).
-
Drug Application: Agonists (like ACh or Decamethonium) are applied to the oocyte via the perfusion system to elicit an ionic current. For antagonist studies, the antagonist (like Hexamethonium or Decamethonium on neuronal receptors) is pre-incubated for a set period (e.g., 5 minutes) before co-application with an agonist.[7]
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. For agonists, concentration-response curves are generated to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, the reduction in the agonist-induced current is measured to determine the IC50 (the concentration that causes half-maximal inhibition).[8]
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target nAChR subtype are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[9]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]epibatidine for α3β4 nAChRs) that has a known high affinity for the receptor.[10]
-
Competition Binding: To determine the affinity of an unlabeled compound (the "competitor," such as Hexamethonium or Decamethonium), it is added to the incubation mixture at various concentrations. The competitor will displace the radioligand from the receptor in a concentration-dependent manner.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by vacuum filtration. The radioactivity on the filters is then measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 of the competitor is determined. The Ki (inhibition constant), which represents the binding affinity of the competitor, can then be calculated from the IC50 value.[11]
Visualizing the Mechanisms
Signaling Pathways
Caption: Contrasting signaling pathways of Hexamethonium and Decamethonium.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Conclusion
The distinct mechanisms of Hexamethonium and Decamethonium, despite their structural similarities, highlight the nuanced pharmacology of nicotinic acetylcholine receptors. Hexamethonium's non-competitive antagonism at neuronal nAChRs makes it a classic ganglionic blocker, while Decamethonium's partial agonism and persistent depolarization at muscle-type nAChRs establish it as a neuromuscular blocking agent. Understanding these differences is paramount for researchers in pharmacology and drug development when selecting appropriate tools for studying the nicotinic cholinergic system and for designing novel therapeutics with specific receptor subtype selectivity.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. hexamethonium [drugcentral.org]
- 3. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits | Journal of Neuroscience [jneurosci.org]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Validating the Effectiveness of Hexamethonium Ganglionic Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexamethonium's performance as a ganglionic blocker against other alternatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and autonomic pharmacology.
Introduction to Ganglionic Blockade
Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia. This action is primarily achieved by antagonizing the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of both sympathetic and parasympathetic ganglia. By blocking these receptors, ganglionic blockers effectively reduce the outflow of both divisions of the autonomic nervous system.
Hexamethonium, a quaternary ammonium compound, is a classical and prototypical ganglionic blocker. Historically, it was one of the first effective treatments for hypertension. However, its non-selective nature, affecting both sympathetic and parasympathetic ganglia, leads to a wide range of side effects. Consequently, its clinical use has been largely superseded by more specific antihypertensive agents. Nevertheless, Hexamethonium remains a valuable tool in experimental pharmacology for studying the autonomic nervous system.
This guide will compare the effectiveness of Hexamethonium with two other notable ganglionic blockers: Mecamylamine and Trimetaphan.
Comparative Analysis of Ganglionic Blockers
This section provides a detailed comparison of Hexamethonium, Mecamylamine, and Trimetaphan, focusing on their mechanism of action, potency, and clinical characteristics.
| Feature | Hexamethonium | Mecamylamine | Trimetaphan |
| Mechanism of Action | Non-competitive antagonist of nAChRs in autonomic ganglia. Primarily an open channel blocker. | Non-competitive antagonist of nAChRs in autonomic ganglia. Exhibits use-dependent and voltage-dependent blockade. | Competitive antagonist of nAChRs in autonomic ganglia. Also has direct vasodilatory and weak alpha-adrenergic blocking effects. |
| Chemical Structure | Quaternary ammonium compound | Secondary amine | Thiophenium derivative |
| Blood-Brain Barrier | Does not cross. | Crosses. | Does not cross. |
| Clinical Use | Largely obsolete; used in research. | Previously for hypertension; investigated for other CNS-related conditions. | Hypertensive emergencies, controlled hypotension during surgery. |
| Potency (IC50) | 9.5 µM (for antagonizing nicotine-induced currents) | 1.2 µM (for antagonizing nicotine-induced currents) | Not directly compared in the same study. |
| Onset of Action | Rapid (IV) | 0.5 - 2 hours (oral) | Rapid (IV) |
| Duration of Action | Short | 6 - 12 hours (oral) | Short |
Quantitative Data Presentation
The following tables summarize quantitative data from experimental studies, providing a basis for comparing the effectiveness of these ganglionic blockers.
Table 1: Comparative Potency of Hexamethonium and Mecamylamine
| Drug | IC50 (µM) for antagonizing 0.08 mmol/L nicotine-induced currents |
| Hexamethonium | 9.5 |
| Mecamylamine | 1.2 |
This data was obtained from whole-cell patch clamp studies on cultured rat superior cervical ganglion neurons.
Table 2: Effects of Hexamethonium on Cardiovascular Parameters in Rats
| Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| Low Doses | Significant reduction | Significant reduction |
| High Doses | Greater reduction in spontaneously hypertensive rats (SHRs) compared to Wistar rats | Significant reduction |
Data from a study on anesthetized Wistar rats and spontaneously hypertensive rats (SHRs). The study demonstrated a dose-dependent reduction in both MAP and HR.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp for Measuring Nicotinic Receptor Antagonism
This protocol is used to measure the inhibitory effect of ganglionic blockers on nicotine-induced currents in cultured neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hexamethonium and Mecamylamine.
Methodology:
-
Cell Culture: Superior cervical ganglion (SCG) neurons are isolated from neonatal rats and cultured for 5-10 days.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The external solution contains (in mmol/L): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal pipette solution contains (in mmol/L): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 4 ATP (pH 7.2).
-
-
Drug Application:
-
Nicotine (0.08 mmol/L) is applied to the neuron to induce an inward current.
-
Hexamethonium or Mecamylamine are co-applied with nicotine at varying concentrations.
-
-
Data Analysis:
-
The peak amplitude of the nicotine-induced current is measured in the absence and presence of the antagonist.
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The IC50 value is determined by fitting the concentration-response data to a logistic equation.
-
In Vivo Measurement of Ganglionic Blockade on Cardiovascular Parameters
This protocol is used to assess the effect of ganglionic blockers on blood pressure and heart rate in an animal model.
Objective: To evaluate the dose-dependent effects of Hexamethonium on mean arterial pressure (MAP) and heart rate (HR).
Methodology:
-
Animal Preparation:
-
Male Wistar rats or spontaneously hypertensive rats (SHRs) are anesthetized.
-
A catheter is inserted into the femoral artery for blood pressure measurement.
-
A catheter is inserted into the femoral vein for drug administration.
-
-
Data Recording:
-
Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded.
-
-
Drug Administration:
-
Hexamethonium is administered intravenously at increasing doses.
-
-
Data Analysis:
-
The changes in MAP and HR from baseline are calculated for each dose.
-
Dose-response curves are generated to assess the potency and efficacy of the ganglionic blockade.
-
Mandatory Visualizations
Signaling Pathway of Ganglionic Transmission and Blockade
Caption: Mechanism of ganglionic transmission and its blockade by Hexamethonium and alternatives.
Experimental Workflow for Validating Ganglionic Blockade
Caption: Experimental workflow for in vitro and in vivo validation of ganglionic blockade.
Conclusion
Hexamethonium, while historically significant, is a non-selective ganglionic blocker with limited clinical applicability today due to its extensive side effect profile. However, it remains an invaluable research tool for elucidating the functions of the autonomic nervous system.
Comparative analysis reveals that Mecamylamine is a more potent ganglionic blocker than Hexamethonium and possesses the unique property of crossing the blood-brain barrier, opening avenues for investigating central nicotinic receptor function. Trimetaphan, with its rapid and short duration of action, along with its dual mechanism of action, is suited for acute clinical settings requiring precise blood pressure control.
The choice of a ganglionic blocker for experimental or clinical purposes must be guided by a thorough understanding of their distinct pharmacological profiles. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their specific research needs.
Isobolographic analysis of Azamethonium and other neuromuscular blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interactions between neuromuscular blocking agents, with a focus on the application of isobolographic analysis to determine the nature and extent of these interactions. While direct isobolographic studies on azamethonium in combination with other neuromuscular blockers are limited in the current literature, this guide will utilize data from related compounds, such as hexamethonium, and other established neuromuscular blockers to illustrate the principles and methodologies.
Understanding Isobolographic Analysis
Isobolographic analysis is a powerful pharmacological tool used to evaluate the interaction between two or more drugs.[1][2][3][4] It provides a graphical representation of pharmacodynamic interactions, classifying them as synergistic, additive, or antagonistic.[4]
-
Additive Interaction: The combined effect of two drugs is equal to the sum of their individual effects.
-
Synergistic Interaction: The combined effect is greater than the sum of the individual effects.
-
Antagonistic Interaction: The combined effect is less than the sum of the individual effects.
The analysis involves constructing an isobologram, a graph where the doses of two drugs that produce a specific, constant effect are plotted on the x and y axes. A line connecting these individual dose points is the "line of additivity." The experimentally determined dose combination that produces the same effect is then plotted. If this point falls on the line, the interaction is additive. If it falls below the line, the interaction is synergistic, and if it is above the line, the interaction is antagonistic.[4]
Data on Neuromuscular Blocker Interactions
The following table summarizes quantitative data from a study investigating the interaction of decamethonium with hexamethonium and vecuronium using isobolographic analysis in a rat phrenic nerve hemidiaphragm preparation. This data serves as an illustrative example of the application of this methodology to neuromuscular blockers.
| Drug Combination | ED50 (Individual Drug) | Interaction Type | Reference |
| Decamethonium | 47.36 ± 9.58 µM | - | [5] |
| Hexamethonium | 4.27 ± 0.53 mM | - | [5] |
| Vecuronium | 5.19 ± 1.17 µM | - | [5] |
| Decamethonium + Hexamethonium | - | Antagonistic | [5] |
| Decamethonium + Vecuronium | - | Additive | [5] |
ED50 represents the concentration of the drug that produces 50% of the maximal effect.
Experimental Protocols
The following is a generalized experimental protocol for the isobolographic analysis of neuromuscular blockers, based on methodologies described in the literature.[5][6]
1. Preparation:
-
The experiment is conducted on an isolated tissue preparation, such as the rat phrenic nerve-hemidiaphragm.[5][7]
-
The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) and maintained at a constant temperature and pH.
-
The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
The isometric contractions of the diaphragm are measured using a force transducer and recorded.
2. Determination of Individual Dose-Response Curves:
-
Each neuromuscular blocking agent is added to the organ bath in a cumulative manner to establish a dose-response curve.
-
The concentration of the drug is increased stepwise until a maximal inhibitory effect is achieved.
-
From these curves, the ED50 (the concentration producing 50% inhibition of muscle contraction) for each drug is determined.[2]
3. Isobolographic Analysis:
-
Equipotent concentrations of the two drugs are prepared based on their determined ED50 values.
-
The drugs are then administered in fixed-ratio combinations (e.g., 1:3, 1:1, 3:1).
-
A dose-response curve for each combination is generated.
-
The experimentally determined ED50 for the combination is compared to the theoretically additive ED50.
4. Data Analysis:
-
The results are plotted on an isobologram.
-
Statistical analysis is performed to determine if the deviation of the experimental point from the line of additivity is significant.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental Workflow for Isobolographic Analysis of Neuromuscular Blockers.
Caption: Signaling Pathway of Neuromuscular Blockade.
Conclusion
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 4. jpccr.eu [jpccr.eu]
- 5. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobolographic analysis of non-depolarising muscle relaxant interactions at their receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing interactions between hexamethonium and tubocurarine, pancuronium or alcuronium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of Nicotinic Receptor Blockade: A Comparative Analysis of Mecamylamine and Hexamethonium
A deep dive into the use-dependent properties of mecamylamine, a characteristic not observed with hexamethonium, reveals critical differences in their mechanisms of action at nicotinic acetylcholine receptors (nAChRs). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to elucidate these distinctions.
The secondary amine mecamylamine and the quaternary ammonium compound hexamethonium are both antagonists of nAChRs, but their pharmacological profiles exhibit a key divergence: mecamylamine's effects are use-dependent, while hexamethonium's are not. This distinction arises from their differing abilities to traverse the cell membrane and interact with the nAChR ion channel.
Quantitative Comparison of Inhibitory Actions
The inhibitory potency and characteristics of mecamylamine and hexamethonium on nAChRs have been quantified in several studies. The following table summarizes key data on their half-maximal inhibitory concentrations (IC50) and other relevant parameters.
| Antagonist | Receptor/Cell Type | Agonist | IC50 | Key Findings | Reference |
| Mecamylamine | Rat Superior Cervical Ganglion Neurons | 0.08 mmol/L Nicotine | 1.2 µM | Inhibition is use-dependent and voltage-dependent. | [1][2] |
| Hexamethonium | Rat Superior Cervical Ganglion Neurons | 0.08 mmol/L Nicotine | 9.5 µM | Inhibition is voltage-dependent but not use-dependent. | [1][2] |
| Mecamylamine | Rat Chromaffin Cells | Nicotine | 0.34 µM | Block is voltage-dependent and relieved by depolarization combined with agonist application. | [3] |
The Mechanism of Use-Dependent Block by Mecamylamine
Mecamylamine's use-dependent antagonism is a consequence of its ability to enter and block the open nAChR channel. As a membrane-permeant molecule, it can become "trapped" within the channel when it closes. Subsequent activation of the receptor (i.e., "use") is required to reopen the channel and allow the mecamylamine molecule to exit, thus relieving the block. This phenomenon is also voltage-dependent, with depolarization facilitating the expulsion of the charged mecamylamine molecule from the channel.[3]
In contrast, hexamethonium is a membrane-impermeant molecule.[4] Its action is primarily restricted to blocking the open channel from the extracellular side. Because it cannot readily cross the membrane to become trapped within the closed channel, its blocking effect is not contingent on the history of receptor activation, and therefore, it does not exhibit use-dependency.[1][2] Both antagonists, however, demonstrate voltage-dependent inhibition, where their blocking efficacy is influenced by the membrane potential.[1][2][5]
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways and the logical basis for the observed differences in use-dependency.
References
- 1. [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study [pubmed.ncbi.nlm.nih.gov]
- 4. hexamethonium [drugcentral.org]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Open-Channel Blockade: Tubocurarine vs. Hexamethonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the open-channel blocking properties of two well-known nicotinic acetylcholine receptor (nAChR) antagonists: tubocurarine and hexamethonium. While both compounds are recognized for their ability to inhibit nAChR function, their mechanisms of action, particularly concerning open-channel blockade, exhibit distinct characteristics. This document synthesizes experimental data to highlight these differences, offering valuable insights for researchers in pharmacology and drug development.
At a Glance: Tubocurarine and Hexamethonium
| Feature | Tubocurarine | Hexamethonium |
| Primary Action | Competitive Antagonist | Ganglionic Blocker |
| Open-Channel Block | Yes, voltage-dependent | Yes, voltage-dependent, more prominent at higher concentrations |
| Potency | High | Low to Moderate |
| Receptor Selectivity | Primarily muscle-type nAChRs | Primarily neuronal-type nAChRs |
| Clinical Use | Prototypical non-depolarizing neuromuscular blocker (largely historical) | Previously used as a ganglionic blocker for hypertension (obsolete) |
Quantitative Comparison of Blocking Characteristics
The following table summarizes key quantitative data from various experimental studies. It is crucial to note that the data for each compound were often obtained from different experimental preparations, which can influence the results. Direct head-to-head comparisons under identical conditions are limited in the literature.
| Parameter | Tubocurarine | Hexamethonium | Experimental Preparation |
| IC50 (Competitive Block) | ~0.34 µM[1] | ~200 µM (for competitive antagonism)[2] | Frog neuromuscular junction |
| Kd (Open-Channel Block) | ~0.12 µM at -70 mV; ~0.02 µM at -120 mV[1] | Not explicitly determined in cited studies | Frog neuromuscular junction[1] |
| Voltage Dependence | Strongly voltage-dependent block of open channels[1] | Voltage-dependent reduction in endplate current amplitude[2][3] | Frog neuromuscular junction[1][2] |
| On-rate (k+1) | Not explicitly determined in cited studies | 5 x 10^4 M-1s-1 (voltage-independent)[4] | Aplysia neurons[4] |
| Off-rate (k-1) | Not explicitly determined in cited studies | 0.24 - 0.29 s-1 (voltage-independent)[4] | Aplysia neurons[4] |
| EC50 (Block of ACh response) | - | ~300 µM (vs ACh), ~100 µM (vs Carbachol)[3] | Rat neuromuscular junction[3] |
Mechanism of Action: A Tale of Two Blockers
Tubocurarine exhibits a dual mechanism of action on nAChRs. Its primary mode of action is as a competitive antagonist, where it binds to the acetylcholine (ACh) binding sites on the receptor in its closed state, preventing activation.[1] In addition to this competitive action, tubocurarine can also act as an open-channel blocker.[1] This means that after the nAChR channel has been opened by an agonist like ACh, a tubocurarine molecule can enter the ion channel pore and physically occlude it, thereby preventing ion flow. This open-channel block is notably voltage-dependent, becoming more pronounced with membrane hyperpolarization.[1]
Hexamethonium , on the other hand, is primarily known as a ganglionic blocker, showing a preference for neuronal nAChRs over the muscle-type receptors targeted by tubocurarine. Its antagonistic effects are generally weaker than those of tubocurarine. Evidence for open-channel blockade by hexamethonium is most apparent at higher concentrations.[3] Similar to tubocurarine, this block is voltage-dependent, with its effectiveness increasing with hyperpolarization.[2][3] Some studies suggest that hexamethonium's interaction with the open channel may be complex, potentially involving an allosteric alteration of channel gating in addition to direct pore occlusion.[4] Interestingly, at lower concentrations, hexamethonium has been observed to paradoxically reverse the neuromuscular block induced by tubocurarine, an effect that may be partly attributable to a weak anticholinesterase activity.[5][6]
Signaling Pathways and Experimental Visualization
To better understand the mechanisms discussed, the following diagrams illustrate the key concepts.
Caption: nAChR activation and blockade pathway.
References
- 1. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction between hexamethonium and tubocurarine on the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxation studies on the interaction of hexamethonium with acetylcholine-receptor channels in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing interactions between hexamethonium and tubocurarine, pancuronium or alcuronium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of competitive antagonists: the anti-curare action of hexamethonium and other antagonists at the skeletal neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Hexamethonium in Autonomic Ganglia Research
The study of autonomic ganglia, critical relay centers for the peripheral nervous system, has long relied on pharmacological tools to dissect its complex signaling. For decades, hexamethonium served as the archetypal ganglionic blocker. However, its lack of specificity and potential for off-target effects have necessitated the adoption of more refined alternatives. This guide provides a comparative overview of classical and modern antagonists used in autonomic ganglia research, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to aid researchers in selecting the appropriate tool for their specific experimental needs.
Comparison of Ganglionic Antagonists
Hexamethonium and its classical counterparts, mecamylamine and trimethaphan, are non-selective antagonists that block nicotinic acetylcholine receptors (nAChRs) in both sympathetic and parasympathetic ganglia.[1][2][3] While effective at producing a general ganglionic blockade, this lack of selectivity is a significant drawback for studies aiming to understand the roles of specific nAChR subtypes.[1] Modern research has shifted towards using highly selective antagonists that target the primary ganglionic nAChR subtype, α3β4, or other subtypes present in ganglia like α7.[4][5]
Mecamylamine is noted to have a more complex mechanism than hexamethonium, exhibiting both presynaptic and postsynaptic inhibitory actions, whereas hexamethonium and (+)-tubocurarine act solely at the postsynaptic receptor.[6] The new generation of antagonists, such as the peptide α-conotoxin AuIB, offers remarkable selectivity for the α3β4 subtype, making it an invaluable tool for isolating the function of this specific receptor population in ganglionic transmission.[4][7]
The following table summarizes the inhibitory potency (IC₅₀ in µM) of various antagonists across key nAChR subtypes. Lower values indicate higher potency. This data highlights the superior selectivity of modern alternatives compared to classical blockers.
| Antagonist | α3β4 (Ganglionic) | α4β2 (CNS) | α7 (Neuronal) | α1β1γδ (Muscle) | Primary Mechanism | Reference |
| Hexamethonium | 1.6 - 9.5 | >1000 | >1000 | >1000 | Non-competitive Channel Blocker | [5][8] |
| Mecamylamine | 0.64 | 2.5 | 6.9 | - | Non-competitive Channel Blocker | |
| Trimethaphan | Data not available | Data not available | Data not available | - | Competitive Antagonist | [1][9] |
| α-Conotoxin AuIB | 0.75 | >75 | ~7.5 | >75 | Competitive Antagonist | [4][7] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as agonist concentration and expression system used.
Signaling Pathways and Experimental Design
Understanding the underlying signaling and experimental workflow is crucial for interpreting pharmacological data. The following diagrams, created using the DOT language, illustrate the key pathways and processes.
This diagram illustrates the fundamental mechanism of neurotransmission in an autonomic ganglion and the site of action for nicotinic antagonists.
This decision tree helps researchers select the most appropriate ganglionic antagonist based on their experimental goals.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol details a method for functionally assessing the effect of nicotinic antagonists on neurons from the mouse Superior Cervical Ganglion (SCG). This technique allows for precise control of the cell's membrane potential while recording the ionic currents flowing through nAChRs.
Objective: To measure the inhibition of acetylcholine-induced currents by a test antagonist.
Materials:
-
Animals: Adult mice.
-
Dissection Buffer (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose. Gassed with 95% O₂ / 5% CO₂.
-
Enzyme Solution: Dissection buffer containing 1 mg/mL collagenase and 0.5 mg/mL dispase.
-
External Recording Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose. pH adjusted to 7.3 with NaOH.
-
Internal Pipette Solution: 140 mM KCl, 11 mM EGTA, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES. pH adjusted to 7.2 with KOH.
-
Agonist/Antagonist Solutions: Prepare stock solutions of acetylcholine (ACh) and the test antagonist (e.g., hexamethonium, α-conotoxin AuIB) and dilute to final concentrations in the external recording solution.
Methodology:
-
Ganglion Dissection and Dissociation:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Dissect the superior cervical ganglia (SCG) and place them in ice-cold, oxygenated ACSF.[10]
-
Clean the ganglia of connective tissue and incubate in the enzyme solution for 30-45 minutes at 37°C.
-
Gently triturate the ganglia with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plate the dissociated neurons onto coated coverslips and incubate for at least 2 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on an inverted microscope and perfuse with external recording solution.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[11][12]
-
Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[13]
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV.
-
-
Data Acquisition and Analysis:
-
Establish a baseline recording in the external solution.
-
Apply a saturating concentration of acetylcholine (e.g., 100 µM ACh) for 2-5 seconds using a fast-application system to evoke a maximal inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Perfuse the cell with the test antagonist at a desired concentration for 2-3 minutes.
-
Co-apply the antagonist with the same concentration of ACh and record the resulting current.
-
Calculate the percent inhibition by comparing the peak current amplitude in the presence and absence of the antagonist.
-
Repeat steps 3.4-3.6 for a range of antagonist concentrations to generate a dose-response curve and calculate the IC₅₀ value.
-
This flowchart visualizes the key steps in the patch-clamp protocol for assessing antagonist potency.
By providing a range of tools from broad-spectrum blockers to highly selective antagonists, the pharmacological study of autonomic ganglia continues to evolve. The selection of an appropriate antagonist, guided by quantitative data and a clear understanding of the experimental goals, is paramount for generating precise and reproducible results.
References
- 1. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 2. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. α-Conotoxin AuIB Selectively Blocks α3β4 Nicotinic Acetylcholine Receptors and Nicotine-Evoked Norepinephrine Release | Journal of Neuroscience [jneurosci.org]
- 5. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
- 9. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Neuroanatomy, Superior Cervical Ganglion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. axolbio.com [axolbio.com]
Comparative Analysis of Azamethonium Cross-reactivity with Nicotinic Receptor Subtypes
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cross-reactivity of Azamethonium with a wide range of nicotinic acetylcholine receptor (nAChR) subtypes is limited in publicly available literature. This compound is a bis-quaternary ammonium compound classified as a ganglionic blocker. Due to its structural and functional similarity to the well-characterized ganglionic blocker Hexamethonium, this guide will utilize data for Hexamethonium as a primary surrogate to provide a comparative analysis of its expected cross-reactivity profile. Ganglionic blockers are known to primarily target neuronal nAChRs in autonomic ganglia.[1][2][3]
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for various physiological processes.[4][5] These receptors are pentameric structures composed of various combinations of α and β subunits, leading to a diversity of subtypes with distinct pharmacological properties.[4] Broadly, they are classified into muscle-type, found at the neuromuscular junction, and neuronal-type, located in the central and peripheral nervous systems.[5] Neuronal nAChRs are further subdivided based on their subunit composition, with prominent examples including the α3β4 subtype in autonomic ganglia, and α4β2 and α7 subtypes in the central nervous system.[6][7]
Comparative Antagonist Potency at Nicotinic Receptor Subtypes
The following table summarizes the inhibitory potency (IC50) of Hexamethonium and other relevant nAChR antagonists across different receptor subtypes. This data highlights the relative selectivity of ganglionic blockers for the α3β4 subtype, which is characteristic of autonomic ganglia.
| Antagonist | nAChR Subtype | IC50 (µM) | Reference |
| Hexamethonium | α3β4 | 2.2 | [8] |
| Mecamylamine | α3β4 | 0.25 | [8] |
| (+)-Tubocurarine | α3β4 | 0.63 | [8] |
| Trimetaphan | α3β4 | 0.33 | [8] |
Table 1: Comparative IC50 values of various nAChR antagonists at the human α3β4 subtype. Data is derived from in vitro assays.
Hexamethonium acts as a non-depolarizing ganglionic blocker by antagonizing nAChRs in autonomic ganglia.[1] Its mechanism of action primarily involves blocking the ion pore of the neuronal nicotinic receptor rather than competing with acetylcholine at the binding site itself.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Notably, Hexamethonium has minimal effect on muscarinic acetylcholine receptors and nicotinic receptors at the neuromuscular junction.[1]
Experimental Protocols
The determination of antagonist potency and selectivity at different nAChR subtypes relies on robust in vitro assays. The two primary methods cited in the literature for generating the type of data presented above are radioligand binding assays and two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Radioligand Binding Assay (Competitive Inhibition)
This technique measures the ability of an unlabeled antagonist (e.g., this compound or Hexamethonium) to displace a radiolabeled ligand with known affinity for a specific nAChR subtype.
1. Receptor Preparation:
-
For endogenous receptors, tissues rich in the target nAChR subtype (e.g., rat superior cervical ganglion for α3β4) are homogenized.[7][9]
-
For recombinant receptors, cell lines (e.g., HEK293) are transfected with the cDNAs encoding the desired α and β subunits.
-
Cell membranes containing the receptors are isolated through centrifugation.[10]
2. Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for α3β4).[11]
-
Increasing concentrations of the unlabeled competitor compound are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.[10]
-
The data is used to construct a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channels, including nAChRs, expressed in a heterologous system.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the specific nAChR subunits of interest is injected into the oocytes.[12]
-
The oocytes are incubated for 1-5 days to allow for receptor expression on the cell membrane.[12]
2. Electrophysiological Recording:
-
An oocyte expressing the target nAChR subtype is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).[12]
-
An agonist (e.g., acetylcholine) is applied to elicit an inward current mediated by the expressed nAChRs.
-
The antagonist is then co-applied with the agonist at varying concentrations to determine its inhibitory effect on the agonist-induced current.
3. Data Analysis:
-
The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone).
-
A concentration-response curve for the antagonist is generated, and the IC50 value is calculated.
Nicotinic Acetylcholine Receptor Signaling Pathways
Activation of nAChRs leads to the influx of cations (Na+ and Ca2+), causing membrane depolarization.[13] This initial event can trigger several downstream signaling cascades, particularly through the influx of Ca2+, which acts as a second messenger. These pathways can influence a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Table 1.1, [Characteristics of nAChR]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor subtypes in the rat sympathetic ganglion: pharmacological characterization, subcellular distribution and effect of pre- and postganglionic nerve crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.4. Electrophysiological Activity on Different nAChRs [bio-protocol.org]
- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azamethonium: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Azamethonium, a quaternary ammonium compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound bromide, the following procedures are based on best practices for hazardous waste management and data from the closely related compound, Hexamethonium bromide.[1][2][3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) office and the substance-specific SDS, if available, for local and federal regulations before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that a designated waste disposal plan is in place. All laboratory personnel must be trained in hazardous waste management and be familiar with institutional policies.
Personal Protective Equipment (PPE):
Proper PPE is critical to minimize exposure. The following table summarizes the recommended equipment when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | Protects against splashes and dust.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be necessary if dust is generated.[1][4] | Minimizes inhalation of dust or aerosols.[1] |
In case of a spill:
-
Isolate the area to prevent further contamination.
-
Wear the appropriate PPE as detailed above.
-
Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the product to enter drains.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compounds, contaminated solutions, and any materials that have come into contact with the chemical (e.g., pipette tips, gloves, absorbent pads), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office. This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1][2]
2. Waste Collection and Storage:
-
Solid Waste: Place contaminated solid items, such as gloves and weighing papers, into a designated, leak-proof container lined with a chemically resistant bag. This container should be clearly labeled as "Solid Hazardous Waste containing this compound."
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant container with a secure screw-top cap. The container must be compatible with the solvent used. Label the container clearly as "Liquid Hazardous Waste containing this compound" and list all components.
-
Store waste containers in a designated satellite accumulation area that is away from heat and sources of ignition.[2][5]
3. Final Disposal:
-
Disposal of this compound waste must comply with all local, state, and federal regulations.[3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
One disposal option for related compounds involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed hazardous waste disposal company.
4. Empty Container Disposal:
-
Thoroughly empty the container of all residual this compound.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After thorough rinsing and drying, obliterate or remove the original label.[5]
-
Dispose of the clean, de-labeled container as regular solid waste or in a designated glass disposal container, in accordance with your institution's policies.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Hazardous Decomposition
Upon combustion, this compound may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2] Therefore, incineration must be carried out in a controlled environment by qualified professionals.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azamethonium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Azamethonium, a potent neurotoxin. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
This compound bromide is a neurotoxin that requires careful handling due to its potential health hazards. Understanding and implementing proper safety protocols is not just a matter of compliance but a critical component of responsible scientific practice.
Hazard and Exposure Data
A clear understanding of the quantitative toxicological data for this compound is fundamental to appreciating the associated risks. The following table summarizes key toxicity information.
| Metric | Value | Species | Exposure Route |
| LD50 | 293 mg/kg | Rat | Oral |
This data underscores the toxicity of this compound if ingested and highlights the importance of preventing direct contact and inhalation.
Operational Plan: A Step-by-Step Protocol for Handling this compound
This operational plan provides a detailed methodology for the safe handling of this compound powder in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Instrumentation: If weighing the powder, use an analytical balance inside the fume hood or a weighing enclosure. Ensure all necessary equipment (spatulas, weigh boats, containers) is readily available within the hood to avoid unnecessary movement of the powder outside this controlled environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear nitrile gloves at all times. For prolonged handling or when working with larger quantities, double-gloving is recommended. Inspect gloves for any signs of damage before use and change them immediately if contaminated.
-
Lab Coat: A long-sleeved, buttoned lab coat is required.
-
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.
-
If there is a potential for significant aerosolization of the powder that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter should be used.
-
Handling and Experimental Workflow
-
Weighing:
-
Tare a sealed container on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.
-
Securely close the container before removing it from the balance.
-
-
Solution Preparation:
-
Add the solvent to the container with the this compound powder slowly and carefully to avoid splashing.
-
If the container has a septum seal, the solvent can be added via a syringe to minimize exposure.
-
Gently swirl or sonicate the container to dissolve the powder.
-
-
Post-Handling:
-
After handling, decontaminate all non-disposable equipment by rinsing with an appropriate solvent.
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Remove and dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, weigh boats, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from decontamination should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
The date of waste generation and the responsible researcher's name should also be included on the label.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.
-
Visualizing Safety: The Hierarchy of Controls
To provide a clear, logical framework for minimizing risks when handling this compound, the following diagram illustrates the hierarchy of controls, from the most effective measures at the top to the least effective at the bottom.
Caption: Hierarchy of controls for handling this compound.
By implementing these comprehensive safety and disposal plans, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
